2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride
Description
Properties
IUPAC Name |
2,3-diphenyl-5-thiophen-2-yltetrazol-2-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N4S.ClH/c1-3-8-14(9-4-1)20-18-17(16-12-7-13-22-16)19-21(20)15-10-5-2-6-11-15;/h1-13H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHVMOZOYHDIGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=CC=C3)C4=CC=CS4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Core Mechanism of 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (STC). A member of the tetrazolium salt family, STC serves as a vital tool in cell biology and microbiology, primarily for the assessment of metabolic activity. This document provides a detailed overview of its mechanism, quantitative data, experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: A Cellular Redox Indicator
The fundamental principle behind the action of this compound lies in its ability to act as a cellular redox indicator. In its oxidized state, STC is a water-soluble compound. However, upon entering a metabolically active cell, it is reduced to a water-insoluble, colored formazan product. This reduction is a hallmark of viable cells with active metabolism.
The key players in this intracellular reduction are NAD(P)H-dependent oxidoreductases and various dehydrogenase enzymes. These enzymes, integral to cellular respiration and metabolic pathways, transfer electrons from NADH and NADPH to STC, cleaving the tetrazolium ring and resulting in the formation of a deeply colored formazan. The intensity of the color produced is directly proportional to the number of viable, metabolically active cells.
This colorimetric change from a nearly colorless solution to a colored precipitate forms the basis of numerous cell viability, proliferation, and cytotoxicity assays. The insoluble formazan crystals are typically dissolved in an organic solvent, and the absorbance of the resulting solution is measured spectrophotometrically to quantify the cellular metabolic activity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its resulting formazan.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₃ClN₄S | N/A |
| Molar Mass | 340.83 g/mol | N/A |
| Appearance | Light yellow to yellow powder | N/A |
| Solubility (STC) | Soluble in water and ethanol | N/A |
| Solubility (Formazan) | Insoluble in water; soluble in organic solvents (e.g., DMSO, isopropanol) | Inferred from general formazan properties |
| Absorbance Maximum (λmax) of Formazan | ~540 nm | Inferred from antifungal susceptibility testing protocols |
Note: The optimal absorbance maximum may vary slightly depending on the solvent used to dissolve the formazan and should be empirically determined for the specific experimental conditions.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: Intracellular reduction of STC to a colored formazan by cellular enzymes.
Caption: A typical workflow for a cell viability assay using STC.
Detailed Experimental Protocols
The following is a generalized protocol for a cell viability assay using this compound. This protocol is adaptable for various cell lines and experimental designs.
Materials
-
This compound (STC) powder
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
Test compounds for cytotoxicity or proliferation studies
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 540 nm
Preparation of Reagents
-
STC Stock Solution (5 mg/mL):
-
Dissolve STC powder in sterile PBS to a final concentration of 5 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Store the stock solution protected from light at 4°C for short-term use or at -20°C for long-term storage.
-
-
Solubilization Solution:
-
Use pure, cell culture grade DMSO.
-
Alternatively, prepare a solution of 10% (w/v) Sodium Dodecyl Sulfate (SDS) in 0.01 M Hydrochloric Acid (HCl).
-
Assay Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium).
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the test compounds.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds.
-
Include untreated cells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
STC Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL STC stock solution to each well (final concentration of 0.5 mg/mL).
-
Gently mix the plate.
-
Incubate the plate for 2-4 hours at 37°C. The incubation time should be optimized for the specific cell line, as it depends on the metabolic rate of the cells. During this time, viable cells will reduce the STC to formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium containing STC from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of approximately 540 nm using a microplate reader.
-
Use the absorbance of the blank wells (medium only) to subtract the background absorbance.
-
Data Analysis
-
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of the test compound to generate a dose-response curve and determine the IC₅₀ value if applicable.
This guide provides a comprehensive overview of the mechanism and application of this compound. By understanding its core principles and following standardized protocols, researchers can effectively utilize this compound for accurate and reliable assessment of cellular metabolic activity.
An In-Depth Technical Guide to the Core Principles of STC Tetrazolium Salt for Cellular Viability and Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of Sodium 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium (STC), commercially known as WST-1. This water-soluble tetrazolium salt is a vital tool for assessing cell viability and cytotoxicity in a wide range of research and drug development applications.
Core Principles of STC (WST-1) Tetrazolium Salt
The fundamental principle of the STC (WST-1) assay lies in the enzymatic reduction of the pale yellow tetrazolium salt to a brightly colored, water-soluble formazan dye. This conversion is catalyzed by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells in the culture, allowing for a quantitative assessment of cell health.
The key reaction involves the transfer of electrons from NADH and NADPH, products of glycolysis and the pentose phosphate pathway, to the tetrazolium salt. In the case of STC, which is cell-impermeable, this process is facilitated by an intermediate electron carrier, typically 1-methoxy phenazine methosulfate (1-methoxy PMS). This carrier shuttles electrons from the mitochondrial electron transport chain across the cell membrane to reduce the extracellular STC. This extracellular reduction is a key advantage, as it minimizes interference with intracellular processes and reduces the cytotoxicity often observed with other tetrazolium salts like MTT.
The resulting formazan dye is soluble in the cell culture medium, eliminating the need for a solubilization step, which simplifies the experimental workflow and reduces potential errors. The intensity of the orange-colored formazan is measured spectrophotometrically to determine the number of viable cells.
Quantitative Data Presentation
The following table summarizes key quantitative data for STC (WST-1) and compares it with other commonly used tetrazolium salts. This allows for an informed selection of the most appropriate assay for specific experimental needs.
| Parameter | STC (WST-1) | WST-8 | MTT | XTT | MTS |
| Formazan Product | Water-soluble | Highly water-soluble | Insoluble (requires solubilization) | Water-soluble | Water-soluble |
| Color of Formazan | Orange | Orange | Purple | Orange | Brown |
| Maximum Absorbance (λmax) | ~440 nm[1][2][3][4] | ~460 nm[5] | ~570 nm[6] | ~450-490 nm[6] | ~490 nm |
| Molar Extinction Coefficient (ε) | Not consistently reported; manufacturer-specific | Higher than XTT and MTS[7] | 17,000-25,000 M⁻¹cm⁻¹ (in DMSO) | Varies with PMS concentration | Higher than XTT |
| Linear Range | Wide | Wide[7] | Narrow | Moderate | Moderate |
| Sensitivity | High[1] | Higher than MTT, XTT, and MTS[7] | Moderate | Moderate | Moderate |
| Cytotoxicity | Low | Very Low[8] | High | Moderate | Low |
| Assay Time | 0.5 - 4 hours[1] | 1 - 4 hours | 2 - 6 hours (includes solubilization) | 2 - 5 hours | 1 - 4 hours |
| Electron Mediator Required | Yes (e.g., 1-methoxy PMS)[1] | Yes (e.g., 1-methoxy PMS)[5] | No | Yes (e.g., PMS) | Yes (e.g., PES) |
Signaling Pathways and Reaction Mechanisms
The reduction of STC is intrinsically linked to the metabolic activity of the cell, primarily through the production of NADH and NADPH. The following diagrams illustrate the key signaling pathways and the mechanism of STC reduction.
Caption: Cellular reduction of STC (WST-1) via mitochondrial and cytosolic pathways.
Experimental Protocols
Detailed methodologies for performing cell viability and cytotoxicity assays using STC (WST-1) are provided below. These protocols are general guidelines and may require optimization for specific cell types and experimental conditions.
Preparation of STC (WST-1) Working Solution
The STC (WST-1) reagent is typically supplied as a powder and needs to be reconstituted with an electron mediator solution (e.g., 1-methoxy PMS).
Materials:
-
STC (WST-1) powder
-
Electron mediator solution (e.g., 1-methoxy PMS)
-
Sterile, deionized water or buffer (e.g., PBS or HEPES-buffered saline)
-
Sterile microcentrifuge tubes
-
0.2 µm sterile filter
Protocol:
-
Prepare the STC (WST-1) stock solution by dissolving the powder in sterile water or buffer to the desired concentration (e.g., 5 mM).
-
Prepare the 1-methoxy PMS stock solution in sterile water or buffer (e.g., 0.2 mM).
-
To prepare the final working solution, mix the STC stock solution and the 1-methoxy PMS stock solution at the recommended ratio (often 1:10 or as specified by the manufacturer).[9]
-
Filter the working solution through a 0.2 µm sterile filter to ensure sterility.
-
The working solution should be prepared fresh for each experiment. If necessary, it can be stored at 4°C for a short period, protected from light. For longer storage, aliquots can be stored at -20°C.[9]
Cell Viability/Proliferation Assay
This protocol is designed to measure the number of viable cells in response to growth factors, cytokines, or other stimuli.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom microplate
-
STC (WST-1) working solution
-
Microplate reader capable of measuring absorbance at ~440 nm
Protocol:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. The optimal cell number will vary depending on the cell type and proliferation rate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired period (e.g., 24-72 hours) to allow for cell attachment and proliferation.
-
Add 10 µL of the STC (WST-1) working solution to each well.
-
Incubate the plate for 0.5 to 4 hours at 37°C in the CO₂ incubator.[1] The optimal incubation time should be determined empirically for each cell line.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.
-
Measure the absorbance at a wavelength between 420-480 nm (optimal at ~440 nm).[1][2][3][4] Use a reference wavelength of >600 nm to subtract background absorbance.
Cytotoxicity Assay
This protocol is used to determine the cytotoxic effects of compounds on a cell population.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom microplate
-
Test compound(s) at various concentrations
-
STC (WST-1) working solution
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at an appropriate density in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound(s) in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted test compounds. Include untreated control wells (medium only) and vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the STC (WST-1) working solution to each well.
-
Incubate for 1 to 4 hours at 37°C.
-
Shake the plate for 1 minute.
-
Measure the absorbance as described in the cell viability assay protocol.
-
Calculate the percentage of cytotoxicity relative to the untreated control.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for a cell viability/cytotoxicity assay using STC (WST-1) and the logical relationships in data analysis.
Caption: General experimental workflow for an STC (WST-1) assay.
Caption: Logical relationships in STC (WST-1) assay data analysis.
Troubleshooting
Common issues encountered during STC (WST-1) assays and their potential solutions are outlined below.
| Issue | Potential Cause | Solution |
| High Background Absorbance | Contamination of reagents or medium with reducing agents. | Use fresh, sterile reagents and medium. Ensure aseptic technique. |
| Phenol red in the medium. | While interference is generally low, for highly sensitive assays, use phenol red-free medium. | |
| Extended incubation with WST-1. | Optimize and shorten the incubation time. | |
| Low Absorbance Signal | Insufficient number of viable cells. | Increase the initial cell seeding density. |
| Low metabolic activity of cells. | Ensure cells are healthy and in the exponential growth phase. | |
| Insufficient incubation time with WST-1. | Increase the incubation time. | |
| Incorrect wavelength used for measurement. | Ensure the microplate reader is set to the correct wavelength (~440 nm). | |
| High Well-to-Well Variability | Uneven cell seeding. | Ensure a homogenous cell suspension before and during seeding. Mix gently. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile medium. | |
| Incomplete mixing after adding WST-1. | Shake the plate gently for 1 minute before reading. | |
| Interference from Test Compounds | Compound has inherent reducing activity. | Run a control with the compound in cell-free medium to assess direct reduction of WST-1. |
| Compound absorbs light at the same wavelength. | Measure the absorbance of the compound alone and subtract it from the test values. |
References
- 1. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. takarabio.com [takarabio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 7. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]
- 8. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zellx.de [zellx.de]
In-Depth Technical Guide: 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (STC) is a redox-active tetrazolium salt that serves as a vital indicator of metabolic activity in biological systems. This document provides a comprehensive overview of its solubility characteristics, relevant experimental protocols, and its primary applications in research and development.
Physicochemical Properties
-
Molecular Formula: C₁₇H₁₃ClN₄S
-
Molecular Weight: 340.83 g/mol
-
Appearance: White to orange to green powder or crystals.
-
CAS Number: 38800-20-3
Solubility Profile
Precise quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, based on existing information and experimental protocols, a qualitative and semi-quantitative understanding can be established.
Table 1: Solubility of this compound (STC)
| Solvent | Solubility | Remarks |
| Water | Soluble[1] | A stock solution of 5 g/L has been successfully prepared in distilled water for use in experimental assays, indicating a solubility of at least this concentration. |
| Ethanol | Data not available | No specific quantitative data has been found. However, a related tetrazolium salt, 2,3,5-triphenyl-2H-tetrazolium chloride (TTC), is soluble in ethanol at approximately 1 mg/mL. |
| Dimethyl Sulfoxide (DMSO) | Data not available | No specific quantitative data has been found. The related compound, TTC, is soluble in DMSO at approximately 0.25 mg/mL. |
Factors Influencing Solubility:
For optimal performance in biological assays, the pH of aqueous solutions of tetrazolium salts should be maintained in the neutral range, typically between 6.5 and 7.5.
Mechanism of Action: A Redox Indicator
The utility of STC in biological assays stems from its ability to act as a redox indicator. In the presence of metabolically active cells, dehydrogenases and other reducing enzymes donate electrons to the water-soluble, colorless STC. This reduction process results in the formation of a water-insoluble, colored formazan product. The intensity of the color change is directly proportional to the metabolic activity of the cells.
Caption: Cellular reduction of STC to a colored formazan product.
Experimental Protocols: Mycobacterial Susceptibility Testing
A primary application of STC is in determining the minimum inhibitory concentration (MIC) of antimicrobial agents against mycobacteria, offering a colorimetric endpoint that is easy to interpret.
Preparation of STC Stock Solution
-
Weigh out 5 grams of this compound powder.
-
Dissolve the powder in 1 liter of distilled water to achieve a concentration of 5 g/L.
-
Sterilize the solution by filtration through a 0.22 µm filter.
-
Store the sterile stock solution in a light-protected container at an appropriate temperature as determined by stability studies.
Broth Microdilution Assay for MIC Determination
This protocol is adapted from established methods for rapidly growing mycobacteria.
-
Prepare Microplates: Dispense serial twofold dilutions of the antimicrobial agents to be tested in cation-supplemented Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the mycobacterial strain to be tested, adjusted to a McFarland standard of 0.5.
-
Inoculation: Add the prepared mycobacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature and duration for the growth of the specific mycobacterial species.
-
Addition of STC: Following incubation, add a standardized volume of the sterile STC stock solution to each well.
-
Second Incubation: Re-incubate the plates for a period sufficient to allow for the development of color in the control wells (typically 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents the color change of STC (i.e., the well remains colorless).
Caption: Workflow for MIC determination using STC.
Applications in Drug Development
The use of STC in colorimetric assays for microbial susceptibility provides a valuable tool in the drug development pipeline. Its advantages include:
-
High-Throughput Screening: The microplate-based format is amenable to automation and high-throughput screening of compound libraries against various microbial strains.
-
Rapid Results: Colorimetric determination of cell viability can often provide faster results compared to traditional colony counting methods.
-
Cost-Effectiveness: This method can be more cost-effective for large-scale screening efforts.
Conclusion
This compound is a versatile redox indicator with established applications in microbiology, particularly for assessing antimicrobial susceptibility. While comprehensive quantitative solubility data remains to be fully elucidated, its demonstrated solubility in water at concentrations suitable for stock solutions enables its effective use in various experimental protocols. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize STC in their work.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound utilized in various scientific applications, most notably in cell viability and antimicrobial susceptibility testing.
Chemical and Physical Properties
This compound, often abbreviated as STC, is a tetrazolium salt that serves as a redox indicator. Its utility in biological assays stems from its ability to be reduced by metabolically active cells to a colored formazan product.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₃ClN₄S | [1][2][3] |
| Molecular Weight | 340.83 g/mol | [1][2][3][4] |
| CAS Number | 38800-20-3 | [1][2][4][5] |
| Appearance | White to orange to green powder/crystal | [1] |
| Solubility | Soluble in water | [1] |
Synthesis
A general synthesis for a related compound, 2,3,5-triphenyltetrazolium chloride, follows these steps:
-
Synthesis of Benzaldehyde-phenylhydrazone: This is achieved by reacting benzaldehyde with phenylhydrazine.[6]
-
Preparation of a Diazonium Salt: Phenylamine is treated with hydrochloric acid and a sodium nitrite aqueous solution at low temperatures.[6]
-
Synthesis of 1,3,5-triphenyl Formazan: The diazonium salt solution is added to the benzaldehyde-phenylhydrazone solution.[6]
-
Oxidation to Tetrazolium Chloride: The resulting 1,3,5-triphenyl formazan is dissolved in a solvent like methanol and undergoes an oxidation reaction to yield the final chloridized-2,3,5-triphenyl tetrazolium chloride product.[6]
The synthesis of this compound would follow a similar pathway, with appropriate modifications to incorporate the 2-thienyl group.
Applications in Research
The primary application of this compound is in colorimetric assays to determine cell viability and proliferation. It is also used in antimicrobial susceptibility testing, particularly for mycobacteria.[7][8]
-
Cell Viability Assays: Metabolically active cells possess dehydrogenase enzymes that can reduce the tetrazolium salt to a colored formazan. The intensity of the color is proportional to the number of viable cells. This principle is similar to other popular tetrazolium-based assays like the MTT and XTT assays.[7]
-
Antimicrobial Susceptibility Testing: STC can be used in broth microdilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial agents against bacteria, including rapidly growing mycobacteria.[8] The color change from colorless to red indicates bacterial growth.[7]
Experimental Protocols
4.1. General Cell Viability Assay Protocol
This protocol is a generalized procedure for assessing cell viability using a tetrazolium salt like this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose the cells to the test compound at various concentrations for the desired duration.
-
Preparation of STC Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Incubation with STC: Add the STC solution to each well and incubate for a period of 1-4 hours at 37°C. The optimal incubation time may need to be determined empirically.
-
Solubilization of Formazan: If the resulting formazan is not soluble in the culture medium, a solubilization solution (e.g., DMSO, isopropanol) must be added to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength corresponding to the peak absorbance of the formazan product (typically between 450-500 nm) using a microplate reader.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Cell viability can be expressed as a percentage of the untreated control.
4.2. Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol is adapted for determining the MIC of an antimicrobial agent against rapidly growing mycobacteria.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension.
-
Serial Dilution of Antimicrobial Agent: Perform serial dilutions of the antimicrobial agent in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria, no drug) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions for the specific mycobacteria being tested.
-
Addition of STC: After incubation, add a solution of this compound to each well.
-
Further Incubation: Incubate the plates for a sufficient time for a color change to be observed in the positive control wells.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the color change from colorless to red, indicating inhibition of bacterial growth.[8]
Visualizations
Workflow for a Cell Viability Assay using this compound
Caption: Workflow of a typical cell viability assay.
Principle of Tetrazolium Salt Reduction in Viable Cells
Caption: Reduction of STC by dehydrogenase enzymes.
References
- 1. This compound CAS#: 38800-20-3 [m.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C17H13ClN4S | CID 6097060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | 38800-20-3 [sigmaaldrich.com]
- 6. CN103980216A - Synthesis method of chloridized-2,3,5-triphenyl tetrazolium chloride - Google Patents [patents.google.com]
- 7. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the broth microdilution method using 2,3-diphenyl-5-thienyl-(2)-tetrazolium chloride for rapidly growing mycobacteria susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Sodium Taurocholate (STC) in Cell Viability Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the use of Sodium Taurocholate (STC), a conjugated bile acid, in cell viability assays. It delves into the molecular mechanisms of STC-induced cell death, details common experimental protocols, and presents key signaling pathways and experimental workflows in a clear, visual format.
Core Concepts: The Dual Role of Bile Acids
Bile acids are crucial for digestion and the absorption of fats and fat-soluble vitamins.[1] However, at elevated concentrations, as seen in cholestatic liver diseases, they can become cytotoxic.[1] Hydrophobic bile acids, in particular, are known to induce cell death through both apoptosis and necrosis.[1] Sodium Taurocholate, a primary conjugated bile acid, is frequently utilized in in vitro studies to mimic the cytotoxic effects of cholestasis and to investigate mechanisms of cell injury.[2][3]
Mechanisms of STC-Induced Cell Death
The cytotoxic effects of STC are multifaceted, involving the induction of several interconnected cellular stress pathways.
Endoplasmic Reticulum (ER) Stress
Hydrophobic bile acids, including STC, can induce stress in the endoplasmic reticulum (ER), the primary site of protein folding and synthesis.[4][5][6] This ER stress is triggered by an accumulation of unfolded or misfolded proteins and can lead to the activation of the Unfolded Protein Response (UPR).[5] If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. Key events in bile acid-induced ER stress include:
-
Disruption of Calcium Homeostasis: Bile acids can cause an increase in intracellular calcium levels, a known trigger for ER stress.[4][6]
-
Activation of UPR Sensors: This leads to the activation of key signaling proteins such as PERK, IRE1α, and ATF6.
-
Induction of Apoptosis: Chronic ER stress can lead to the upregulation of the pro-apoptotic transcription factor CHOP and subsequent activation of the caspase cascade.[4]
Oxidative Stress
STC treatment has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress.[7][8] This imbalance between ROS production and the cell's antioxidant capacity can damage cellular components, including lipids, proteins, and DNA.[8] Key aspects of STC-induced oxidative stress include:
-
Mitochondrial Dysfunction: Mitochondria are a primary source of ROS, and their dysfunction is a key feature of bile acid-induced toxicity.[9]
-
Activation of Stress-Activated Kinases: Oxidative stress can activate signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway, which can promote apoptosis.[10]
Mitochondrial Dysfunction
Mitochondria play a central role in STC-induced cell death. The integrity of the mitochondrial membrane is crucial for maintaining cellular energy production and preventing the release of pro-apoptotic factors. STC can directly impact mitochondrial function through:
-
Decreased Mitochondrial Membrane Potential (ΔΨm): A drop in ΔΨm is an early indicator of mitochondrial dysfunction and a key event in the intrinsic apoptotic pathway.[9][11]
-
Release of Cytochrome c: Damage to the mitochondrial outer membrane leads to the release of cytochrome c into the cytosol, which then triggers the activation of caspases.
-
Uncoupling of Oxidative Phosphorylation: Some studies suggest that related compounds can uncouple oxidative phosphorylation, leading to a decrease in ATP production and an increase in electron leakage and ROS formation.[12]
Apoptosis and Necrosis
STC can induce both programmed cell death (apoptosis) and unregulated cell death (necrosis), often in a concentration- and cell-type-dependent manner.
-
Apoptosis: This is a highly regulated process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. It is primarily executed by a family of proteases called caspases.[13][14] STC can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.[1] Key caspases involved include the initiator caspases-8 and -9, and the executioner caspase-3.[15][16]
-
Necrosis: This form of cell death is characterized by cell swelling and lysis, leading to the release of intracellular contents and inflammation. At high concentrations, the detergent properties of STC can lead to direct membrane damage and necrotic cell death.[17] Some studies also point to a form of programmed necrosis, termed necroptosis, being involved in bile acid-induced cell death.[9]
Quantitative Data on STC-Induced Cytotoxicity
The following table summarizes quantitative data from a study investigating the effects of STC on the viability of AR42J pancreatic acinar cells.
| Exposure Time | STC Concentration (mM) | Cell Viability (% of Control) | Fold Change in ROS Production |
| 1 hour | 0.5 | ~100% | ~1.2 |
| 5 | ~90% | ~1.8 | |
| 10 | ~75% | ~2.5 | |
| 12 | ~60% | ~3.0 | |
| 2 hours | 0.5 | ~95% | ~1.5 |
| 5 | ~70% | ~2.5 | |
| 10 | ~50% | ~3.5 | |
| 12 | ~40% | ~4.0 | |
| Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[7] |
Experimental Protocols for Cell Viability Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[18] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[19][20]
Principle: Mitochondrial dehydrogenases in living cells reduce MTT to formazan, which is then solubilized, and the absorbance is measured. The amount of formazan produced is proportional to the number of viable cells.[18]
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
STC Treatment: Remove the culture medium and add fresh medium containing various concentrations of STC. Include untreated control wells. Incubate for the desired period (e.g., 1, 2, 4, 8, 12, 24 hours).
-
MTT Addition: After the treatment period, carefully remove the medium. Add 100 µL of serum-free medium and 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[19][21]
-
Incubation: Incubate the plate at 37°C for 1 to 4 hours.[19] During this time, formazan crystals will form.
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19][22]
-
Absorbance Measurement: Gently mix the contents of each well to ensure complete solubilization. Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used to subtract background absorbance.[19]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[23] It is a marker of plasma membrane integrity and cytotoxicity.[23][24]
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[23][25] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The amount of NADH produced is then measured, which is proportional to the amount of LDH released and, therefore, the extent of cell death.[23]
Detailed Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with STC in a 96-well plate as described for the MTT assay. Include three sets of controls:
-
Background Control: Medium only.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided with the kit).[26]
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5-10 minutes) to pellet the cells.[26]
-
Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new, optically clear 96-well plate.[24][26]
-
Reaction Mixture Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[26]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in STC-induced cell death and a typical experimental workflow for assessing cell viability.
Signaling Pathways
Caption: STC-induced apoptosis signaling pathways.
References
- 1. Bile acids: regulation of apoptosis by ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteases and protease inhibitors in taurocholate-induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalpol ameliorates sodium taurocholate-induced acute pancreatitis in rats via inhibiting activation of nuclear factor kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The involvement of endoplasmic reticulum stress in bile acid-induced hepatocellular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. egastroenterology.bmj.com [egastroenterology.bmj.com]
- 6. The involvement of endoplasmic reticulum stress in bile acid-induced hepatocellular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. Mitochondrial membrane potential acts as a retrograde signal to regulate cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The respiratory effects of stanniocalcin-1 (STC-1) on intact mitochondria and cells: STC-1 uncouples oxidative phosphorylation and its actions are modulated by nucleotide triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of caspases-8 and -10 by FLIPL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insertion and partition of sodium taurocholate into egg phosphatidylcholine vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. protocols.io [protocols.io]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]
- 24. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
discovery and history of 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride
An In-depth Technical Guide to 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride: Discovery, History, and Applications
Introduction
This compound (STC) is a member of the tetrazolium salt family, a class of heterocyclic organic compounds that have found widespread use as indicators of metabolic activity in biological systems. While the specific historical details of its initial synthesis are not as widely documented as its more famous counterpart, 2,3,5-triphenyltetrazolium chloride (TTC), the development of STC can be understood within the broader context of tetrazolium salt chemistry and its applications in the life sciences.
The utility of tetrazolium salts as viability indicators was first extensively reported in the mid-20th century. These compounds are typically colorless or pale yellow and water-soluble, but upon reduction by cellular enzymes, particularly dehydrogenases, they are converted into intensely colored, water-insoluble formazans. This color change provides a convenient and quantifiable measure of cellular metabolic activity, which is often correlated with cell viability.
STC, with its thienyl group, represents a structural variation of TTC. This modification influences its electrochemical properties and, consequently, its suitability for specific applications. It has been notably employed in microbiological assays, particularly for determining the susceptibility of mycobacteria to various antibiotics.
Chemical Synthesis
The synthesis of this compound follows the general principles established for the synthesis of other tri-substituted tetrazolium salts. This process typically involves two main steps: the synthesis of a formazan intermediate and its subsequent oxidative cyclization to the tetrazolium salt.
Step 1: Synthesis of the Formazan Intermediate
The formazan intermediate, 1,5-diphenyl-3-(2-thienyl)formazan, is synthesized through the coupling of a hydrazone with a diazonium salt.
-
Formation of the Hydrazone: Thiophene-2-carbaldehyde is reacted with phenylhydrazine to form thiophene-2-carbaldehyde phenylhydrazone.
-
Formation of the Diazonium Salt: Aniline is diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid) at low temperatures to produce a phenyldiazonium salt.
-
Coupling Reaction: The thiophene-2-carbaldehyde phenylhydrazone is then coupled with the phenyldiazonium salt in a basic medium to yield the 1,5-diphenyl-3-(2-thienyl)formazan.
Step 2: Oxidative Cyclization to the Tetrazolium Salt
The formazan is then oxidized to form the tetrazolium ring. A variety of oxidizing agents can be used for this step. The resulting 2,3-diphenyl-5-(2-thienyl)tetrazolium salt is then isolated as its chloride salt.
An In-depth Technical Guide to S-Trityl-L-cysteine (STC) Reagent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core characteristics, mechanism of action, and experimental applications of S-Trityl-L-cysteine (STLC), a potent and selective inhibitor of the mitotic kinesin Eg5. The information presented herein is intended to equip researchers with the fundamental knowledge and practical methodologies required to effectively utilize STLC in preclinical cancer research and drug development.
Core Characteristics of S-Trityl-L-cysteine (STLC)
S-Trityl-L-cysteine is a cell-permeable small molecule that has garnered significant interest as a potential anticancer agent.[1] It is a derivative of the amino acid L-cysteine, characterized by the presence of a bulky trityl (triphenylmethyl) group attached to the sulfur atom.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | NSC 83265, S-(Triphenylmethyl)-L-cysteine | [2] |
| Molecular Formula | C₂₂H₂₁NO₂S | [1] |
| Molecular Weight | 363.47 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (up to 20 mg/ml) and methanol | [1] |
| Storage | Store at -20°C for up to 2 years. Solutions in DMSO can be stored at -20°C for up to one week. | [1] |
Mechanism of Action
STLC functions as a selective, allosteric, and reversible inhibitor of the human mitotic kinesin Eg5 (also known as KSP or KIF11).[3][4][5] Eg5 is a plus-end-directed motor protein that plays a crucial role in the formation and maintenance of the bipolar mitotic spindle during cell division.[3][6]
By binding to a specific allosteric pocket on the Eg5 motor domain, STLC inhibits its ATPase activity.[2][7] This inhibition prevents the hydrolysis of ATP, which is necessary for the conformational changes that allow Eg5 to "walk" along microtubules. The inactivation of Eg5 leads to the inability of the duplicated centrosomes to separate, resulting in the formation of a characteristic monoastral spindle and a subsequent arrest of the cell cycle in mitosis (M-phase).[3][4] Prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[6]
Signaling Pathway for STLC-Induced Mitotic Arrest
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes: 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride Assay for Cell Viability and Cytotoxicity
Introduction
The 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (STC) assay is a colorimetric method for determining the number of viable cells in culture. This assay is a valuable tool in drug discovery and development for assessing cell proliferation and the cytotoxic effects of chemical compounds. The principle of the assay is analogous to the widely used MTT and other tetrazolium salt-based assays.[1][2][3] It is predicated on the ability of metabolically active cells to reduce the pale-colored tetrazolium salt, STC, into a colored formazan product. This conversion is primarily mediated by NAD(P)H-dependent cellular oxidoreductase enzymes present in viable cells.[1][3] The resulting formazan dye can be quantified by measuring its absorbance with a spectrophotometer, where the intensity of the color is directly proportional to the number of living cells.
Principle of the Assay
The core of the STC assay lies in the enzymatic reduction of the tetrazolium salt. In viable cells, mitochondrial and cytoplasmic dehydrogenases, such as NAD(P)H-dependent oxidoreductases, cleave the tetrazolium ring of STC. This reaction results in the formation of a colored formazan precipitate. The amount of formazan produced is proportional to the number of metabolically active cells.[2][4] Following an incubation period, a solubilizing agent is added to dissolve the formazan crystals, yielding a colored solution. The absorbance of this solution is then measured at a specific wavelength using a microplate reader. A higher absorbance value indicates a greater number of viable cells.
Experimental Protocols
Materials and Reagents
-
This compound (STC)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 10 mM HCl)
-
96-well flat-bottom microplates
-
Adherent or suspension cells
-
Test compounds
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at or near 570 nm.[4][5]
Assay Protocol for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include untreated control wells (cells with medium only) and blank wells (medium only, no cells). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
STC Reagent Preparation: Prepare a stock solution of STC in PBS. The optimal concentration should be determined empirically, but a starting point of 0.5 mg/mL is recommended, similar to MTT assays.[4][5] Sterilize the solution by filtering through a 0.22 µm filter.
-
Addition of STC Reagent: After the treatment period, add 20 µL of the STC solution to each well and incubate for 2-4 hours at 37°C. The incubation time may need to be optimized for different cell lines.
-
Solubilization of Formazan: After incubation with STC, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[4] Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[1][5]
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculation of Cell Viability: Express the viability of treated cells as a percentage of the untreated control cells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
Data Presentation
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimize for each cell line to ensure exponential growth throughout the experiment. |
| STC Concentration | 0.2 - 0.5 mg/mL | The final concentration in the well should be optimized.[5] |
| Incubation Time with STC | 1 - 4 hours | Dependent on the metabolic rate of the cell line.[5] |
| Solubilization Agent | DMSO, Acidified Isopropanol, or 10% SDS in 10 mM HCl | The choice of solvent can affect the stability of the formazan product. |
| Absorbance Wavelength | 570 nm | A reference wavelength of 630 nm can be used to reduce background noise.[5] |
Visualizations
Caption: Experimental workflow for the this compound (STC) assay.
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing (AST) Utilizing Susceptibility Test Interpretive Criteria (STIC)
For: Researchers, Scientists, and Drug Development Professionals
Topic: Application of Susceptibility Test Interpretive Criteria (STIC) for Antimicrobial Susceptibility Testing (AST)
Introduction
Antimicrobial Susceptibility Testing (AST) is a critical procedure in clinical microbiology and drug development to determine the effectiveness of antimicrobial agents against specific microorganisms. The results of AST, typically expressed as a Minimum Inhibitory Concentration (MIC) or a zone of inhibition, are categorized using Susceptibility Test Interpretive Criteria (STIC), often referred to as "breakpoints." These criteria classify a microorganism as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antimicrobial agent, guiding clinical treatment decisions and informing surveillance of antimicrobial resistance.[1][2][3] This document provides detailed protocols for standard AST methods and guidance on applying STIC for data interpretation.
The U.S. Food and Drug Administration (FDA) recognizes consensus standards for AST, and the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are key organizations that establish and provide regularly updated interpretive criteria.[2][4]
Core Concepts in Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] MIC values are determined using dilution methods, such as broth microdilution or agar dilution.
Zone of Inhibition: The area around an antimicrobial-impregnated disk on an agar plate where bacterial growth is inhibited. The diameter of this zone is measured and correlated with the MIC.
Susceptibility Test Interpretive Criteria (STIC) / Breakpoints: Specific MIC values or zone diameters that define whether a particular bacterial strain is susceptible, intermediate, or resistant to a given antimicrobial agent.[2] These breakpoints are established based on microbiological, pharmacological, and clinical data.
Categories of Interpretation:
-
Susceptible (S): Indicates that the antimicrobial agent is likely to inhibit the growth of the microorganism at the dosage recommended for the type of infection and the infecting species.
-
Intermediate (I): This category includes isolates with antimicrobial agent MICs that are close to the attainable blood and tissue levels and for which response rates may be lower than for susceptible isolates. The "Intermediate" category also serves as a buffer zone, preventing minor, uncontrolled technical factors from causing major discrepancies in interpretations.
-
Resistant (R): Implies that the microorganism is not likely to be inhibited by the concentrations of the antimicrobial agent achieved with the normally used dosage regimens.
Experimental Protocols
Two of the most widely used methods for antimicrobial susceptibility testing are Broth Microdilution and Disk Diffusion.
Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)
This method determines the MIC of an antimicrobial agent in a liquid medium.
3.1.1 Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agent stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
3.1.2 Protocol Steps:
-
Antimicrobial Dilution Series Preparation: a. Prepare a serial two-fold dilution of the antimicrobial agent in CAMHB directly in the wells of a 96-well plate. b. The final volume in each well after adding the inoculum should be 100 µL. c. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Inoculum Preparation: a. From a pure, overnight culture on an agar plate, select 3-5 well-isolated colonies of the same morphological type. b. Transfer the colonies to a tube containing sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13). d. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: a. Add the standardized and diluted inoculum to each well of the microtiter plate (except the sterility control). b. Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpreting Results: a. After incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye. c. Compare the determined MIC value to the established breakpoints from CLSI or EUCAST to categorize the isolate as Susceptible, Intermediate, or Resistant.
Disk Diffusion Method (Based on EUCAST Guidelines)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition.
3.2.1 Materials:
-
Mueller-Hinton (MH) agar plates (4 mm depth)
-
Antimicrobial-impregnated paper disks
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Forceps or disk dispenser
-
Incubator (35°C ± 2°C)
-
Ruler or caliper for measuring zone diameters
3.2.2 Protocol Steps:
-
Inoculum Preparation: a. Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. b. Remove excess fluid by pressing and rotating the swab firmly against the inside of the tube above the liquid level. c. Streak the swab evenly over the entire surface of the MH agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth. d. Allow the surface of the agar to dry for 3-5 minutes before applying the disks.
-
Application of Antimicrobial Disks: a. Aseptically apply the antimicrobial-impregnated disks to the surface of the inoculated agar plate using sterile forceps or a disk dispenser. b. Ensure that the disks are in firm contact with the agar surface. c. Do not move a disk once it has been placed. d. Place disks far enough apart to prevent overlapping of the inhibition zones.
-
Incubation: a. Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk application. b. Incubate for 16-20 hours.
-
Reading and Interpreting Results: a. After incubation, measure the diameter of the zones of complete growth inhibition (in millimeters) using a ruler or caliper. b. For certain antimicrobials and organisms, slight growth within the zone may be ignored. Refer to specific EUCAST or CLSI guidelines. c. Compare the measured zone diameter to the established breakpoints to determine the susceptibility category (Susceptible, Intermediate, or Resistant).
Data Presentation: Example Interpretive Criteria
The following tables provide examples of how quantitative AST results (MICs and zone diameters) are interpreted using established breakpoints. These values are for illustrative purposes and the most current CLSI or EUCAST documents should always be consulted for clinical decision-making.
Table 1: Example MIC Breakpoints (µg/mL) based on CLSI Standards
| Antibiotic | Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Ciprofloxacin | Enterobacteriaceae | ≤ 1 | 2 | ≥ 4 |
| Meropenem | Enterobacteriaceae | ≤ 1 | 2 | ≥ 4 |
| Vancomycin | Staphylococcus aureus | ≤ 2 | 4-8 | ≥ 16 |
| Ceftriaxone | Streptococcus pneumoniae | ≤ 1 | 2 | ≥ 4 |
Table 2: Example Zone Diameter Breakpoints (mm) based on EUCAST Standards
| Antibiotic (Disk Content) | Organism | Susceptible (S) | Resistant (R) |
| Ciprofloxacin (5 µg) | Enterobacterales | ≥ 22 | < 22 |
| Meropenem (10 µg) | Enterobacterales | ≥ 22 | < 22 |
| Vancomycin (5 µg) | Staphylococcus aureus | ≥ 12 | < 12 |
| Cefotaxime (5 µg) | Streptococcus pneumoniae | ≥ 19 | < 19 |
Visualizations of Workflows and Logic
Experimental Workflow for Broth Microdilution AST
Caption: Workflow for MIC determination using the broth microdilution method.
Experimental Workflow for Disk Diffusion AST
Caption: Workflow for the disk diffusion method of antimicrobial susceptibility testing.
Logical Relationship for Applying Interpretive Criteria
Caption: Logical process for interpreting AST results using established breakpoints.
Conclusion
The accurate application of Susceptibility Test Interpretive Criteria is fundamental to the utility of antimicrobial susceptibility testing. By following standardized protocols, such as those provided by CLSI and EUCAST, researchers and clinicians can generate reliable quantitative data. The subsequent comparison of these data to established breakpoints allows for a qualitative assessment of an antimicrobial's potential efficacy, which is crucial for guiding therapy, monitoring resistance trends, and advancing the development of new antimicrobial agents. It is imperative to use the most current versions of breakpoint tables from regulatory and standards organizations to ensure the most accurate interpretation of AST results.
References
- 1. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 2. dickwhitereferrals.com [dickwhitereferrals.com]
- 3. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
Application Note: Broth Microdilution Assay using 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (STC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents using a colorimetric broth microdilution assay with 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (STC) as a viability indicator.
Introduction
Antimicrobial susceptibility testing is a cornerstone of infectious disease research and drug development. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] The incorporation of a metabolic indicator, such as a tetrazolium salt, can enhance the objectivity and ease of reading the MIC endpoints.[1]
This compound (STC) is a redox indicator that undergoes a color change in the presence of metabolically active organisms.[3][4] Viable microorganisms reduce the colorless STC to a colored formazan precipitate, providing a clear visual endpoint for microbial growth.[3][5] This colorimetric modification of the standard broth microdilution assay is particularly advantageous for high-throughput screening and for microorganisms where turbidity-based readings can be challenging. Studies have demonstrated the reliability and cost-effectiveness of the STC-based broth microdilution method for the susceptibility testing of various microorganisms, including rapidly growing mycobacteria and Candida species.[3][4][6]
Principle of the Assay
The broth microdilution assay with STC is based on the principle of microbial metabolism. A standardized inoculum of the test microorganism is incubated in a 96-well microtiter plate containing serial dilutions of an antimicrobial agent. STC, a colorless tetrazolium salt, is included in the growth medium. During incubation, viable microorganisms metabolize nutrients, leading to the production of reducing equivalents. These reducing agents, primarily through the action of dehydrogenase enzymes, reduce the STC to a stable, colored formazan product. The color change, typically to pink or red, indicates microbial growth.[3][4] The MIC is determined as the lowest concentration of the antimicrobial agent in which no color change is observed, indicating the inhibition of microbial growth.
Materials and Reagents
-
96-well sterile, flat-bottom microtiter plates
-
Test antimicrobial agent(s)
-
Test microorganism(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
This compound (STC) solution (stock solution, e.g., 1 mg/mL in sterile distilled water)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
McFarland turbidity standards (e.g., 0.5 McFarland standard)
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator
-
Solubilizing agent (optional, for enhancing color development)
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific microorganism and antimicrobial agent being tested.
4.1. Preparation of Antimicrobial Agent Dilutions
-
Prepare a stock solution of the antimicrobial agent in a suitable solvent at a concentration 100-fold higher than the highest final concentration to be tested.
-
Perform serial two-fold dilutions of the antimicrobial stock solution in the appropriate broth medium (e.g., CAMHB) to achieve a range of concentrations.
-
Dispense 100 µL of each antimicrobial dilution into the wells of a 96-well microtiter plate. Include a growth control well (containing broth without antimicrobial agent) and a sterility control well (containing uninoculated broth).
4.2. Inoculum Preparation
-
From a fresh culture (18-24 hours) of the test microorganism, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the adjusted inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
4.3. Inoculation and Incubation
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions and the growth control well. The final volume in each well will be 200 µL.
-
Add STC to the wells to a final concentration of 50 µg/mL.[3] This can be done by adding STC to the inoculum broth before dispensing it into the plate.
-
Seal the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
4.4. Reading and Interpretation of Results
-
After incubation, visually inspect the plate for a color change. Wells with microbial growth will turn pink or red.
-
The MIC is the lowest concentration of the antimicrobial agent that shows no visible color change, indicating complete inhibition of microbial growth.
-
Optionally, a solubilizing agent can be added to the wells and incubated for a short period to enhance the color of the formazan product before reading.[3]
Data Presentation
The following table provides an example of how to present MIC data obtained from the broth microdilution assay with STC.
| Microorganism | Antimicrobial Agent | MIC Range (µg/mL) | Reference Strain MIC (µg/mL) |
| Mycobacterium fortuitum | Amikacin | 0.25 - 2 | S. aureus ATCC 29213: 1 - 4 |
| Mycobacterium fortuitum | Cefoxitin | 2 - 32 | S. aureus ATCC 29213: 1 - 4 |
| Mycobacterium fortuitum | Ciprofloxacin | 0.12 - 1 | S. aureus ATCC 29213: 0.12 - 0.5 |
| Mycobacterium abscessus | Clarithromycin | 0.06 - >64 | S. aureus ATCC 29213: 0.12 - 1 |
| Candida albicans | Ketoconazole | 0.03 - 0.25 | C. parapsilosis ATCC 22019: 0.03 - 0.125 |
| Candida albicans | Itraconazole | 0.03 - 0.125 | C. parapsilosis ATCC 22019: 0.03 - 0.125 |
Note: The MIC values presented are for illustrative purposes and may vary depending on the specific isolates and testing conditions.
Visualizations
Experimental Workflow
Caption: Workflow of the broth microdilution assay with STC.
STC Reduction Mechanism
Caption: Reduction of STC to a colored formazan by microbial enzymes.
References
- 1. acm.or.kr [acm.or.kr]
- 2. m.youtube.com [m.youtube.com]
- 3. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the broth microdilution method using 2,3-diphenyl-5-thienyl-(2)-tetrazolium chloride for rapidly growing mycobacteria susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride Working Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Diphenyl-5-(2-thienyl)tetrazolium chloride (STC) is a water-soluble tetrazolium salt employed in colorimetric assays to assess cell viability and for antimicrobial susceptibility testing.[1][2] Similar to other tetrazolium salts like MTT, XTT, and WST-8, STC acts as an indicator of metabolic activity. In viable cells, mitochondrial and cytoplasmic dehydrogenases reduce the pale yellow STC to a vividly colored formazan product. The intensity of the color change is directly proportional to the number of metabolically active cells. This principle allows for the quantitative measurement of cell proliferation, cytotoxicity, and other cellular processes that affect metabolic function.
The primary advantages of using STC include its solubility in water, which simplifies the preparation of the working solution, and its utility in a variety of assays, including those for mycobacterial and fungal susceptibility.[2]
Principle of the Assay
The core of the STC assay lies in the enzymatic reduction of the tetrazolium salt. Metabolically active cells maintain a pool of reducing equivalents, primarily in the form of NADH and NADPH. Dehydrogenase enzymes within the cell utilize these cofactors to reduce STC to a formazan dye. This conversion results in a distinct color change, which can be quantified using a spectrophotometer. A higher absorbance reading corresponds to a greater number of viable, metabolically active cells.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₃ClN₄S | [3] |
| Molecular Weight | 340.83 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
| CAS Number | 38800-20-3 | [3] |
Table 2: Recommended Concentrations and Incubation Parameters
| Application | Working Concentration | Incubation Time | Incubation Temperature | Measurement Wavelength |
| Antimicrobial Susceptibility (Mycobacteria) | 50 µg/mL | 2-3 weeks | 37°C | Visual (color change) |
| Antifungal Susceptibility (Candida) | 50 µg/mL (final) | 48 hours, then 2 hours post-solubilization | 37°C | 540 nm |
| General Cell Viability (Eukaryotic cells) | 0.2 - 0.5 mg/mL (recommended starting range) | 1 - 4 hours | 37°C | To be determined empirically (scan between 450-550 nm) |
Experimental Protocols
Protocol 1: Preparation of STC Stock Solution
Materials:
-
This compound (STC) powder
-
Sterile, deionized water or phosphate-buffered saline (PBS), pH 7.4
-
Sterile, light-protected container (e.g., amber tube or a tube wrapped in aluminum foil)
-
0.22 µm sterile filter
Procedure:
-
Weigh out the desired amount of STC powder in a sterile environment.
-
Dissolve the STC powder in sterile water or PBS to a concentration of 5 mg/mL.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Sterilize the STC solution by passing it through a 0.22 µm sterile filter.
-
Store the stock solution in a light-protected container at 4°C for short-term use (up to one month) or at -20°C for long-term storage.
Protocol 2: Cell Viability Assay using STC
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear-bottom microplate
-
Test compounds for cytotoxicity/proliferation studies
-
STC stock solution (5 mg/mL)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound. Include appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Addition of STC: Add 10 µL of the 5 mg/mL STC stock solution to each well (final concentration of approximately 0.45 mg/mL).
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and metabolic rate.
-
Solubilization of Formazan: If the formazan product is intracellular and forms insoluble crystals, add 100 µL of a solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measurement: Measure the absorbance of each well using a microplate reader. The optimal wavelength should be determined by performing a spectral scan of the formazan product (typically between 450-550 nm).
Mandatory Visualizations
Caption: Experimental workflow for a typical cell viability assay using STC.
Caption: Cellular reduction of STC to a colored formazan product.
References
- 1. This compound CAS#: 38800-20-3 [m.chemicalbook.com]
- 2. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C17H13ClN4S | CID 6097060 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Colorimetric Drug Susceptibility Testing for Mycobacterium tuberculosis
Introduction
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains poses a significant threat to global tuberculosis (TB) control. Rapid and accurate drug susceptibility testing (DST) is crucial for guiding appropriate patient treatment and preventing the spread of resistant infections.[1] Traditional culture-based DST methods are the gold standard but are often slow, requiring weeks to yield results.[1][2] Colorimetric assays offer a faster, more accessible alternative, particularly in resource-limited settings.[3][4]
These methods, often called Colorimetric Redox Indicator (CRI) assays, rely on the principle that viable, metabolically active Mtb cells will reduce a chromogenic indicator, resulting in a visible color change.[3] If a drug is effective at inhibiting bacterial growth, the indicator will remain in its original, oxidized color state. This allows for the determination of drug susceptibility in as little as 7-8 days.[3] Various indicators can be used, including tetrazolium salts like 2,3-diphenyl-5-(2-thienyl)tetrazolium chloride (STC) or resazurin (alamarBlue).[5][6] This document provides a detailed protocol for a resazurin-based CRI assay for testing Mtb susceptibility to first-line anti-TB drugs.
Principle of the Assay
The assay is based on the reduction of the blue, non-fluorescent indicator dye, resazurin, to the pink, fluorescent product, resorufin, by dehydrogenases and other reductases present in metabolically active Mtb cells. In the presence of an effective antibiotic, bacterial metabolism is inhibited, and the cells are unable to reduce the dye, which remains blue. In the presence of a drug to which the bacteria are resistant, the cells remain viable and multiply, reducing the resazurin and causing a color change from blue to pink. This color change is a surrogate marker for bacterial viability and can be assessed visually or with a spectrophotometer.[3]
Experimental Protocols
This section details the complete methodology for performing the resazurin microtiter assay (REMA) for Mtb drug susceptibility testing.
Materials and Reagents
-
Media and Supplements:
-
Middlebrook 7H9 Broth powder
-
Glycerol
-
Casitone
-
Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment
-
Sterile distilled water (DW)
-
-
Reagents:
-
Resazurin sodium salt powder
-
Anti-TB drugs (e.g., Isoniazid, Rifampicin)
-
Sterile Phosphate Buffered Saline (PBS) + Tween 80
-
-
Consumables:
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile 15 mL and 50 mL conical tubes
-
Sterile micropipette tips
-
Sterile glass beads (3-5 mm)
-
0.2 µm syringe filters
-
-
Equipment:
-
Class II Biological Safety Cabinet (BSC)
-
Incubator set to 37°C
-
Vortex mixer
-
Autoclave
-
Micropipettes
-
Refrigerator (2-8°C) and Freezer (-20°C)
-
Reagent Preparation
-
7H9-S Medium (Complete 7H9 Broth with Supplements):
-
Drug Stock and Working Solutions:
-
Prepare high-concentration stock solutions (e.g., 1 mg/mL) of each drug in a suitable solvent (e.g., sterile DW for Isoniazid).[3]
-
Sterilize by filtration and store in small aliquots at -20°C.
-
From the stock solutions, prepare working solutions in 7H9-S medium to achieve the desired final concentrations for the assay.
-
-
Resazurin Dye Solution (0.02%):
-
Dissolve 20 mg of resazurin sodium salt in 100 mL of sterile distilled water.
-
Sterilize the solution by passing it through a 0.2 µm syringe filter.[3]
-
Store in a light-protected bottle at 4°C for up to 1 week.
-
Mtb Inoculum Preparation
-
Source: Use a pure culture of Mtb grown on solid or in liquid medium.[3] The reference strain H37Rv should be used as a quality control.[3]
-
Suspension: Scrape several colonies from the solid medium and place them into a tube containing sterile glass beads and ~3 mL of PBS + 0.05% Tween 80.
-
Homogenization: Vortex vigorously for 1-2 minutes to break up clumps.
-
Stand: Let the tube stand for 20 minutes to allow large particles and aerosols to settle.
-
Standardization: Transfer the supernatant to a new sterile tube and adjust the turbidity to match a McFarland No. 1 standard using sterile PBS-Tween 80. This corresponds to approximately 1 x 10⁷ CFU/mL.
-
Final Dilution: Prepare a 1:20 dilution of the standardized suspension in 7H9-S medium. This will be the final inoculum for the assay plates.
Assay Procedure
-
Plate Setup:
-
Dispense 100 µL of sterile 7H9-S medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the appropriate drug working solution to the first well of each row designated for that drug.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the row to create a range of drug concentrations. Discard the final 100 µL from the last well.
-
-
Controls:
-
Growth Control (GC): At least one well containing 100 µL of 7H9-S and 100 µL of the bacterial inoculum (no drug).
-
Sterility Control: At least one well containing 200 µL of 7H9-S medium only (no drug, no bacteria).
-
-
Inoculation:
-
Add 100 µL of the final diluted Mtb inoculum to all drug-containing wells and the Growth Control wells.
-
The final volume in each test well will be 200 µL.
-
-
Incubation (Phase 1):
-
Seal the plate with an adhesive plate sealer or place it in a zip-lock bag.
-
Incubate at 37°C for 7 days.[3]
-
-
Indicator Addition and Incubation (Phase 2):
Interpretation of Results
-
Check Controls:
-
The Sterility Control well should remain blue.
-
The Growth Control well should turn pink. If it does not, the inoculum was likely non-viable or the test failed, and results are invalid.
-
-
Determine MIC:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink.
-
Susceptible: Wells remain blue.
-
Resistant: Wells turn pink, indicating bacterial growth.[3]
-
Data Presentation and Performance
The performance of colorimetric assays has been compared against gold-standard methods like the BACTEC radiometric system and agar proportion. These assays provide a reliable and rapid alternative for DST.
Table 1: Comparison of DST Methods for M. tuberculosis
| Feature | Colorimetric Redox Assay (e.g., Resazurin) | Liquid Culture (e.g., MGIT) | Solid Culture (Agar Proportion) |
| Principle | Metabolic reduction of a color indicator[3] | O₂ consumption quenches fluorescence[5] | Visual colony counting on drug-containing agar[7] |
| Time to Result | 7-9 days[3] | 10-14 days[5] | 21-42 days[8] |
| Cost | Low | High | Moderate |
| Equipment | Basic (Incubator, Pipettes, BSC) | Specialized automated reader required | Basic (Incubator, BSC) |
| Throughput | High (96-well format) | Moderate to High (instrument dependent) | Low to Moderate |
| Result Type | Quantitative (MIC) | Categorical (Susceptible/Resistant) | Categorical (Susceptible/Resistant) |
Table 2: Representative Performance Data for Colorimetric Assays
This table summarizes typical performance characteristics reported in literature for colorimetric nitrate reductase-based assays, which share a similar principle with resazurin assays.
| Drug | Sensitivity (Detecting Resistance) | Specificity (Detecting Susceptibility) | Reference Method |
| Isoniazid (INH) | 100% | 95% | BACTEC 460TB[4] |
| Rifampicin (RIF) | 94% | 100% | BACTEC 460TB[4] |
Note: Performance can vary based on the specific indicator used, protocol adherence, and the strains being tested. Rigorous internal quality control using reference strains (e.g., H37Rv) is mandatory for each run.[3] If the susceptible control strain shows resistance, all results from that run are invalid and the test must be repeated.[3]
References
- 1. Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis [who.int]
- 2. youtube.com [youtube.com]
- 3. Rapid Identification and Drug Susceptibility Testing of <i>Mycobacterium tuberculosis</i>: Standard Operating Procedure for Non-Commercial Assays: Part 3: Colorimetric Redox Indicator Assay v1.3.12 - Journal of Laboratory Physicians [jlabphy.org]
- 4. Rapid colorimetric method for testing susceptibility of Mycobacterium tuberculosis to isoniazid and rifampin in liquid cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tuberculosis Phenotypic and Genotypic Drug Susceptibility Testing and Immunodiagnostics: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Semiquantitative Assay To Discriminate among Compounds with Activity against Replicating or Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. currytbcenter.ucsf.edu [currytbcenter.ucsf.edu]
Application Notes and Protocols for Fungal Viability Assessment using 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of fungal viability is a cornerstone of mycological research and antifungal drug development. Traditional methods, such as counting colony-forming units (CFU), can be time-consuming and may not accurately reflect the metabolic activity of the entire fungal population.[1] Colorimetric assays utilizing tetrazolium salts offer a rapid, high-throughput, and quantitative alternative for determining fungal viability.[2][3][4] This document provides detailed application notes and protocols for the use of 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (TT), a redox indicator, for the assessment of fungal viability. Metabolically active fungi reduce the water-soluble, colorless TT to a red, water-insoluble formazan, providing a direct measure of cellular viability.[5]
Principle of the Method
The utility of tetrazolium salts, including TT, in viability assays is predicated on the activity of mitochondrial dehydrogenases in living cells. In viable fungal cells, NAD(P)H-dependent oxidoreductases reduce the tetrazolium salt to a colored formazan product. This reduction occurs primarily through the mitochondrial respiratory chain.[6][7] The intensity of the resulting color is directly proportional to the number of metabolically active cells. The formazan product can be solubilized and quantified spectrophotometrically, providing a robust method for assessing fungal viability and the efficacy of antifungal compounds.[2][4]
Data Presentation
The following table summarizes typical experimental parameters for tetrazolium salt-based fungal viability assays. While data for this compound (referred to as STC in some literature) is included, parameters for the more commonly used MTT and XTT are also provided for comparative purposes. Researchers should note that optimal conditions may vary depending on the fungal species and specific experimental setup.
| Parameter | This compound (TT/STC) | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) | 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) |
| Fungal Species | Candida species | Candida albicans, Aspergillus fumigatus, Rhizopus oryzae, Neozygites parvispora | Aspergillus species, Candida species |
| Final Concentration | 50 µg/mL[5] | 0.5 mg/mL[8] | 200 µg/mL (with 25 µM menadione)[9] |
| Incubation Time | 48 hours (for susceptibility testing)[5] | 3 - 16 hours[8][10] | 2 hours[9] |
| Solubilizing Agent | Not specified, but likely required as formazan is typically insoluble | Isopropanol, Ethanol, Dimethyl sulfoxide (DMSO)[2][4] | Not required (formazan is water-soluble) |
| Wavelength for Readout | 540 nm[5] | 570 nm (or near) | 450 - 492 nm[6] |
Experimental Protocols
-
This compound (TT)
-
Fungal culture in appropriate liquid medium (e.g., RPMI 1640, Potato Dextrose Broth)
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microtiter plates, sterile
-
Multichannel pipette
-
Plate reader (spectrophotometer)
-
Incubator
This protocol provides a general framework for assessing the viability of a fungal suspension.
-
Fungal Culture Preparation:
-
Grow the fungal species of interest in a suitable liquid medium to the desired growth phase (e.g., mid-logarithmic phase).
-
Harvest the fungal cells by centrifugation.
-
Wash the cells twice with sterile PBS to remove residual media.
-
Resuspend the fungal cells in fresh assay medium (e.g., RPMI 1640) and adjust the cell density to the desired concentration (e.g., 1 x 10⁶ cells/mL).
-
-
Assay Setup:
-
Pipette 100 µL of the fungal cell suspension into the wells of a 96-well microtiter plate.
-
Include control wells:
-
Negative Control: 100 µL of medium without fungal cells.
-
Positive Control (Killed Cells): 100 µL of a heat-killed or chemically-treated fungal suspension.
-
-
-
TT Incubation:
-
Prepare a stock solution of TT in a suitable solvent (e.g., sterile water or PBS).
-
Add 10 µL of the TT stock solution to each well to achieve the desired final concentration (e.g., 50 µg/mL).
-
Incubate the plate at the optimal growth temperature for the fungus (e.g., 37°C) for a predetermined time (e.g., 4-24 hours). The optimal incubation time should be determined empirically.
-
-
Formazan Solubilization and Measurement:
-
After incubation, add 100 µL of a solubilizing agent to each well.
-
Mix thoroughly by pipetting up and down to ensure complete solubilization of the formazan crystals.
-
Read the absorbance at 540 nm using a microplate reader.
-
This protocol is adapted for determining the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Antifungal Agent Preparation:
-
Prepare a stock solution of the antifungal agent in a suitable solvent.
-
Perform serial dilutions of the antifungal agent in the assay medium directly in the wells of a 96-well plate (e.g., 50 µL per well).
-
-
Fungal Inoculum:
-
Prepare a fungal inoculum as described in Protocol 1, Step 1.
-
Add 50 µL of the fungal suspension to each well containing the antifungal agent.
-
-
Incubation:
-
Incubate the plate at the appropriate temperature for 24-48 hours.
-
-
Viability Assessment:
-
Following incubation with the antifungal agent, add 10 µL of the TT stock solution to each well.
-
Incubate for an additional 4-24 hours.
-
Solubilize the formazan and measure the absorbance as described in Protocol 1, Step 4.
-
The MIC can be determined as the lowest concentration of the antifungal agent that causes a significant reduction in absorbance compared to the drug-free control.
-
Visualizations
Caption: Biochemical pathway of this compound (TT) reduction in a viable fungal cell.
Caption: A streamlined workflow for assessing fungal viability using a TT-based colorimetric assay.
References
- 1. Comparison of fungal viability assays using Candida albicans yeast cells undergoing prolonged incubation in the absence of nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of a Colorimetric Antifungal Susceptibility Test by Using 2,3-Diphenyl-5-Thienyl-(2)-Tetrazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uses and Limitations of the XTT Assay in Studies of Candida Growth and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of cellular 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colorimetric Assay for Antifungal Susceptibility Testing of Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide to the Soluble Tetrazolium/Formazan (STC) Colorimetric Assay for Cell Viability and Cytotoxicity
Introduction
The Soluble Tetrazolium/Formazan Colorimetric (STC) assay is a widely used method in life sciences to assess cell metabolic activity. This assay serves as an indicator of cell viability, proliferation, and cytotoxicity. The fundamental principle lies in the reduction of a water-soluble tetrazolium salt by mitochondrial dehydrogenases and other reducing enzymes in metabolically active cells. This enzymatic reaction results in the formation of a soluble, colored formazan product. The intensity of the color, which can be quantified using a spectrophotometer, is directly proportional to the number of viable cells in the sample. This method is an advancement over traditional assays, like the MTT assay, as it eliminates the need for a formazan solubilization step, thereby simplifying the protocol and reducing variability.[1] Commonly used tetrazolium salts in these assays include MTS, XTT, and WST-1.[2][3][4]
Principle of the Assay
Viable cells maintain metabolic activity, which includes the production of NADH and NADPH by mitochondrial dehydrogenases. These reducing agents donate electrons to the tetrazolium salt, converting it into a colored formazan derivative. In the case of soluble tetrazolium salts like MTS, XTT, and WST-1, the resulting formazan is water-soluble and is released into the cell culture medium.[1][3] The amount of formazan produced is proportional to the number of metabolically active cells. The absorbance of the colored formazan can be measured using a microplate reader at a specific wavelength, typically between 440 and 490 nm, depending on the specific reagent used.[1][3]
Materials and Reagents
-
Cell Culture: Adherent or suspension cells of interest.
-
Culture Medium: Appropriate for the cell line being used.
-
96-well Microtiter Plates: Clear, flat-bottomed plates are recommended.
-
Soluble Tetrazolium Reagent: (e.g., MTS, XTT, or WST-1 solution). These are often supplied with an electron coupling reagent (e.g., PES).[3][4]
-
Test Compounds: Compounds to be evaluated for cytotoxicity or proliferation effects.
-
Phosphate-Buffered Saline (PBS): For washing cells.
-
Microplate Reader: Capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[3]
-
Humidified Incubator: Set to 37°C with 5% CO2.
-
Multichannel Pipette: For accurate and efficient liquid handling.
Experimental Protocol
This protocol provides a general guideline for performing an STC assay. Optimization of cell seeding density and incubation times is recommended for each cell line and experimental condition.
1. Cell Seeding: a. Harvest and count cells to ensure they are in the exponential growth phase. b. Dilute the cell suspension to the desired concentration in the culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell number per well will vary depending on the cell type and should be determined empirically. d. Include control wells:
- Untreated Control: Cells with culture medium only.
- Blank Control: Culture medium only (no cells) to measure background absorbance.[3] e. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).
2. Cell Treatment: a. Prepare serial dilutions of the test compounds in the culture medium. b. For adherent cells, carefully remove the culture medium from the wells. For suspension cells, compounds can be added directly. c. Add 100 µL of the medium containing the test compounds to the appropriate wells. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. Assay Procedure: a. Prepare the STC reagent according to the manufacturer's instructions. This may involve mixing the tetrazolium salt with an electron coupling reagent. b. Add 20 µL of the prepared STC reagent to each well, including the control wells.[3][4] c. Gently tap the plate to mix the contents. d. Incubate the plate for 1 to 4 hours at 37°C in a humidified 5% CO2 incubator.[3][4] The optimal incubation time should be determined to ensure sufficient color development without reaching saturation. e. After incubation, gently shake the plate to ensure a homogenous distribution of the colored formazan product.[1]
4. Data Acquisition: a. Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).[3] b. A reference wavelength (e.g., 650 nm) can be used to subtract background absorbance.[1]
Data Presentation and Analysis
The raw absorbance values are processed to determine the percentage of cell viability.
1. Background Subtraction:
- Subtract the average absorbance of the blank control wells from all other absorbance readings.
- Corrected Absorbance = (Absorbance of Sample) - (Average Absorbance of Blank)
2. Calculation of Percent Viability:
- Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
- % Viability = [(Corrected Absorbance of Treated Sample) / (Average Corrected Absorbance of Untreated Control)] x 100
3. Data Summary: The results are typically presented in a table format, summarizing the mean percent viability and standard deviation for each concentration of the test compound.
| Test Compound | Concentration (µM) | Mean Absorbance (Corrected) | Standard Deviation | % Viability |
| Untreated Control | 0 | 1.254 | 0.082 | 100% |
| Compound X | 1 | 1.103 | 0.065 | 87.96% |
| Compound X | 10 | 0.752 | 0.041 | 59.97% |
| Compound X | 50 | 0.311 | 0.023 | 24.80% |
| Compound X | 100 | 0.128 | 0.015 | 10.21% |
Troubleshooting
-
High Background: This may be due to contamination of the culture medium or reagents. Ensure sterile techniques and use fresh reagents.[1]
-
Low Signal: This could result from a low number of viable cells, insufficient incubation time with the STC reagent, or low metabolic activity of the cells. Optimize cell seeding density and incubation time.[1]
-
High Variability: Inconsistent pipetting, edge effects in the 96-well plate, or uneven cell distribution can lead to high variability. Ensure accurate pipetting and proper mixing.
Conclusion
The STC colorimetric assay is a robust, sensitive, and convenient method for assessing cell viability and cytotoxicity. Its simplified protocol, which eliminates the need for a solubilization step, makes it suitable for high-throughput screening in drug discovery and other research areas. By following this detailed guide, researchers can obtain reliable and reproducible data on the metabolic activity of their cell populations.
References
Applications of Sirtuin-Targeting Compounds (STCs) in Drug Discovery
Introduction
Sirtuins are a family of seven (SIRT1-7) NAD+-dependent protein deacylases that are crucial regulators of metabolism, stress responses, and aging.[1] Their involvement in a wide range of cellular processes, including gene expression, cell cycle control, and DNA repair, has made them attractive therapeutic targets for a host of age-related diseases.[2][3] Sirtuin-targeting compounds (STCs) are small molecules designed to modulate the activity of these enzymes and hold significant promise in drug discovery for conditions such as type 2 diabetes, neurodegenerative disorders, cardiovascular diseases, and cancer.[2][3][4]
This application note provides an overview of the therapeutic applications of STCs, detailed protocols for key experimental assays, and a summary of quantitative data for representative compounds.
Therapeutic Applications
The modulation of sirtuin activity by STCs can be broadly categorized into two main strategies: activation and inhibition.
1. Sirtuin Activation (STACs):
Sirtuin-activating compounds (STACs) have been primarily developed to mimic the beneficial effects of caloric restriction, a condition known to upregulate sirtuin activity.[2] The most extensively studied target for activation is SIRT1.
-
Metabolic Diseases: SIRT1 activation has shown promise in improving insulin sensitivity, glucose homeostasis, and lipid metabolism.[1] STACs like resveratrol and synthetic molecules such as SRT1720 have demonstrated potential in preclinical models of type 2 diabetes and obesity.[2][5] SIRT1 activation enhances mitochondrial function and promotes fatty acid oxidation through the deacetylation of key metabolic regulators like PGC-1α and FOXO1.[1]
-
Neurodegenerative Diseases: SIRT1 activation is considered a potential therapeutic approach for neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2][4] By deacetylating proteins involved in neuronal survival and stress resistance, STACs may help protect against neuronal damage and cognitive decline.[4]
-
Cardiovascular Diseases: Sirtuins play a protective role in the cardiovascular system. STACs may offer benefits in conditions like atherosclerosis and heart failure by promoting endothelial function, reducing inflammation, and protecting against oxidative stress.[3]
2. Sirtuin Inhibition:
While sirtuin activation is often beneficial, the inhibition of specific sirtuins has emerged as a promising strategy, particularly in oncology.
-
Cancer: The role of sirtuins in cancer is complex, with some acting as tumor promoters and others as suppressors.[6] For instance, SIRT1 and SIRT2 have been implicated in promoting the survival and proliferation of certain cancer cells by deacetylating and inactivating tumor suppressors like p53.[6][7] Therefore, inhibitors of SIRT1 and SIRT2, such as EX-527 (selisistat) and Tenovin-6, are being investigated as potential anti-cancer agents.[6][8] SIRT2 inhibition has also been explored in the context of neurodegenerative diseases.[2]
-
Infectious Diseases: Some studies suggest that sirtuin inhibitors could be useful in treating certain infectious diseases, such as those caused by parasites or viruses, where the pathogen relies on host sirtuin activity for its replication.[5]
Quantitative Data for Representative STCs
The following table summarizes the in vitro activity of several well-characterized sirtuin-targeting compounds against different sirtuin isoforms.
| Compound | Type | Target Sirtuin(s) | IC50 / EC50 | Reference |
| Resveratrol | Activator | SIRT1 | EC1.5 = ~46 µM (assay dependent) | [2] |
| SRT1720 | Activator | SIRT1 | EC1.5 = 0.16 µM | [8] |
| SRT2104 | Activator | SIRT1 | EC1.5 = 0.2 µM | [2] |
| EX-527 (Selisistat) | Inhibitor | SIRT1 | IC50 = 38-98 nM | [8] |
| Tenovin-6 | Inhibitor | SIRT1, SIRT2 | IC50 (SIRT1) = 2.3 µM, IC50 (SIRT2) = 10 µM | [9] |
| AGK2 | Inhibitor | SIRT2 | IC50 = 3.5 µM | [9] |
| UBCS039 | Activator | SIRT6 | EC50 = 38 µM | [9] |
| MDL 800 | Activator | SIRT6 | EC50 = 90.4 µM | [9] |
Experimental Protocols
Protocol 1: In Vitro Fluorometric Sirtuin Activity Assay
This protocol describes a common method for measuring the activity of sirtuins in vitro using a fluorogenic substrate. The principle involves the deacetylation of a peptide substrate containing an acetylated lysine residue adjacent to a fluorophore. Upon deacetylation, the peptide becomes susceptible to a developer enzyme that cleaves the peptide and releases the fluorophore, resulting in a measurable increase in fluorescence.
Materials:
-
Purified recombinant sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT3)
-
Fluorogenic sirtuin substrate (e.g., Fluor de Lys-SIRT1 substrate)
-
NAD+ solution
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease)
-
Test compounds (STCs) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Excitation ~360 nm, Emission ~460 nm)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well black microplate, add the following components in order:
-
50 µL of sirtuin assay buffer
-
10 µL of NAD+ solution (final concentration typically 100 µM)
-
10 µL of test compound or vehicle (DMSO)
-
10 µL of purified sirtuin enzyme (final concentration will vary depending on the enzyme's activity)
-
-
Initiate Reaction: Add 20 µL of the fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Develop Signal: Add 50 µL of the developer solution to each well.
-
Second Incubation: Incubate the plate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Calculate the percent inhibition or activation relative to the vehicle control. For inhibitors, determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve. For activators, determine the EC50 value similarly.
Protocol 2: Western Blot Analysis of Protein Acetylation in Cells
This protocol is used to assess the effect of STCs on the acetylation status of specific sirtuin substrates in a cellular context.
Materials:
-
Cultured cells (e.g., HEK293, HeLa, or a cell line relevant to the disease model)
-
Cell culture medium and supplements
-
Test compound (STC)
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the acetylated form of the target protein and the total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the STC or vehicle (DMSO) for a specified period (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the acetylated protein overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to confirm equal loading.
-
Data Analysis: Quantify the band intensities and normalize the acetylated protein signal to the total protein signal.
Signaling Pathways and Experimental Workflows
Caption: Sirtuin signaling pathways modulated by STCs.
Caption: A typical experimental workflow for STC evaluation.
References
- 1. Using mitochondrial sirtuins as drug targets: disease implications and available compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Rejuvenating Sirtuins: The Rise of a New Family of Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuins and Disease: The Road Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols: STC Reagent in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
S-Trityl-L-cysteine (STC) is a potent and specific allosteric inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11).[1][2][3] Its ability to induce mitotic arrest and subsequent apoptosis in proliferating cells makes it a valuable tool in cancer research and a lead compound for the development of novel anti-cancer therapeutics.[1][4] These application notes provide detailed protocols for utilizing STC in high-throughput screening (HTS) assays to identify and characterize Eg5 inhibitors.
Mechanism of Action
STC targets the motor domain of Eg5, binding to an allosteric pocket formed by loop L5.[2] This binding prevents the conformational changes necessary for ATP hydrolysis and microtubule-based motility.[5] Inhibition of Eg5, a plus-end-directed motor protein essential for establishing the bipolar mitotic spindle, leads to the formation of characteristic monopolar spindles, activating the spindle assembly checkpoint and causing a prolonged mitotic arrest that ultimately triggers apoptosis.[2][6][7]
Signaling Pathway of STC-Induced Apoptosis
STC-induced cell death primarily occurs through the intrinsic apoptotic pathway.[2][7] Prolonged mitotic arrest activates a cascade of events beginning with the activation of caspase-9, which then cleaves and activates the executioner caspase-3.[7] This leads to the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and ultimately results in programmed cell death.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data for STC's inhibitory activity from various studies. This data is crucial for designing HTS assays and interpreting results.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (Basal ATPase Activity) | 1.0 µM | In vitro microtubule-activated ATPase assay | [3][8][9] |
| IC50 (Microtubule-Activated ATPase Activity) | 140 nM | In vitro microtubule-activated ATPase assay | [3][8][9] |
| IC50 (Mitotic Arrest) | 700 nM | HeLa cells | [9] |
| IC50 (Microtubule Sliding Velocity) | 500 nM | In vitro motility assay | [5] |
| Apparent Inhibition Constant (Ki,app) | <150 nM | at 300 mM NaCl | [5] |
| Apparent Inhibition Constant (Ki,app) | 600 nM | at 25 mM KCl | [5] |
Experimental Protocols
High-Throughput Screening for Eg5 Inhibitors using an ATPase Assay
This protocol describes a primary biochemical screen to identify compounds that inhibit the microtubule-activated ATPase activity of Eg5.
References
- 1. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. S-Trityl-L-cysteine - LKT Labs [lktlabs.com]
- 5. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteome analysis of apoptosis signaling by S-trityl-L-cysteine, a potent reversible inhibitor of human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (TTZ) Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (TTZ) assay and other related tetrazolium salt-based assays for assessing cell viability, proliferation, and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the TTZ assay?
A1: The TTZ assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases and other reductases cleave the tetrazolium ring of the water-soluble TTZ, converting it into a water-insoluble, red-colored formazan.[1] The intensity of the red color is directly proportional to the number of metabolically active cells. The formazan precipitate is then solubilized, and the absorbance is measured using a spectrophotometer to quantify the number of viable cells.
Q2: How does the TTZ assay differ from other common tetrazolium salt assays like MTT, XTT, and WST-1?
A2: The primary difference among these assays lies in the properties of the tetrazolium salt and the resulting formazan product.
| Assay | Tetrazolium Salt | Formazan Product | Key Characteristics |
| TTZ | This compound | Red, water-insoluble | Requires a solubilization step. Used in antifungal and mycobacterial susceptibility testing.[1][2] |
| MTT | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | Purple, water-insoluble | The most common tetrazolium assay; requires a solubilization step which can introduce variability.[3][4] |
| XTT | 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | Orange, water-soluble | Does not require a solubilization step, simplifying the protocol.[3] |
| MTS | 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | Purple, water-soluble | Used with an electron coupling reagent; no solubilization needed.[5] |
| WST-1 | 2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium | Yellow/Orange, water-soluble | Highly stable and has a higher sensitivity than MTT. No solubilization is required. |
Q3: What are the critical parameters to optimize for a successful TTZ assay?
A3: For reliable and reproducible results, the following parameters should be optimized for your specific cell line and experimental conditions:
-
Cell Seeding Density: Ensure a sufficient number of cells are present for a detectable signal. The optimal density will vary between cell types.[3][6]
-
TTZ Concentration: Use a concentration that provides a robust signal without being cytotoxic.
-
Incubation Time: The incubation period should be long enough for formazan production but short enough to avoid non-enzymatic reduction of TTZ.[3]
-
Solubilization Agent and Time: If using an assay that produces an insoluble formazan, ensure complete dissolution of the crystals before reading the absorbance.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the TTZ assay.
High Background
High background can obscure the true signal from the cells, leading to inaccurate results.[8]
| Potential Cause | Recommended Solution |
| Contamination | Visually inspect cultures for microbial contamination. Practice strict aseptic techniques.[3] |
| Reagent Instability | Store TTZ solution protected from light, as recommended by the manufacturer. Prepare fresh solutions if decomposition is suspected.[3] |
| Extended Incubation | Optimize the incubation time to the minimum necessary for a strong signal to prevent non-enzymatic reduction of TTZ.[3] |
| Compound Interference | Test compounds, especially antioxidants or plant extracts, may directly reduce TTZ.[9][10] Run a "compound only" control (no cells) to check for this.[11] |
| Medium Components | Phenol red and serum in the culture medium can contribute to background absorbance. Use a background control well containing medium without cells. |
Low Signal or No Signal
A weak signal can make it difficult to differentiate between experimental conditions.[12]
| Potential Cause | Recommended Solution |
| Low Cell Number | Optimize the initial cell seeding density to ensure an adequate number of viable cells.[3] |
| Short Incubation Time | Increase the incubation period with TTZ to allow for sufficient formazan production. Monitor color development to find the optimal time.[3] |
| Low Cellular Metabolism | Ensure cells are healthy and in the exponential growth phase. If cells have a naturally low metabolic rate, consider an alternative viability assay not based on metabolic activity.[3][13] |
| Incomplete Formazan Solubilization | Ensure formazan crystals are completely dissolved before reading the absorbance. Try different solubilization agents or increase the solubilization time with agitation.[7] |
| Incorrect Wavelength | Ensure the spectrophotometer is set to the correct wavelength for measuring the absorbance of the formazan product. |
High Variability Between Replicates
Inconsistent results across replicate wells compromise the reliability of the data.[8]
| Potential Cause | Recommended Solution |
| Uneven Cell Distribution | Ensure the cell suspension is homogeneous before and during plating. Gently swirl the plate after seeding to promote even distribution.[3] |
| Pipetting Errors | Calibrate and use pipettes correctly to ensure accurate volume dispensing. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate reagents and affect cell growth. To minimize this, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile medium or PBS.[14] |
| Incomplete Mixing | Ensure all reagents are thoroughly mixed before and after addition to the wells. |
Experimental Protocols & Visualizations
General TTZ Assay Protocol
This protocol provides a general workflow. Optimization for specific cell types and experimental conditions is crucial.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with the test compound at various concentrations and incubate for the desired exposure time. Include appropriate controls (e.g., vehicle control, positive control, and negative control).
-
TTZ Addition: Prepare the TTZ solution according to the manufacturer's instructions. Remove the treatment medium and add the TTZ solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Solubilization: If a water-insoluble formazan is formed, add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.[7]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
Visualizing the TTZ Assay Workflow
Caption: A flowchart of the key steps in the TTZ cell viability assay.
Signaling Pathway: Principle of Tetrazolium Salt Reduction
Caption: The enzymatic conversion of TTZ to formazan by viable cells.
References
- 1. Evaluation of a Colorimetric Antifungal Susceptibility Test by Using 2,3-Diphenyl-5-Thienyl-(2)-Tetrazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the broth microdilution method using 2,3-diphenyl-5-thienyl-(2)-tetrazolium chloride for rapidly growing mycobacteria susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 9. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Optimizing STC Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of S-Trityl-L-cysteine (STC) in cell culture experiments.
FAQs: Understanding STC in Cell Culture
Q1: What is S-Trityl-L-cysteine (STC) and how does it work?
A1: S-Trityl-L-cysteine (STC) is a potent, cell-permeable, and selective allosteric inhibitor of the mitotic kinesin Eg5.[1] Eg5 is a motor protein essential for establishing and maintaining the bipolar spindle during mitosis.[1] By inhibiting Eg5, STC prevents the separation of duplicated centrosomes, leading to the formation of characteristic monoastral spindles and causing the cells to arrest in mitosis (M phase).[2][3] This mitotic arrest can ultimately trigger apoptosis (programmed cell death).[1][4]
Q2: What is the typical concentration range for STC in cell culture?
A2: The effective concentration of STC is cell-line dependent and can range from nanomolar to low micromolar. For example, the IC50 (the concentration that inhibits 50% of cell growth or function) for inducing mitotic arrest in HeLa cells is approximately 700 nM. In neuroblastoma cell lines like SH-SY5Y and SK-N-BE2, notable effects on apoptosis and cell cycle arrest are observed at concentrations around 5 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How should I prepare and store STC for cell culture experiments?
A3: STC is soluble in DMSO (up to 20 mg/ml).[5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. This stock solution can be stored at -20°C for up to one week.[5] When preparing your working concentrations, dilute the DMSO stock in pre-warmed complete cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically <0.5%).
Q4: How long does it take for STC to induce mitotic arrest?
A4: The time required to observe mitotic arrest depends on the cell cycle length of your specific cell line and the concentration of STC used. Typically, a significant population of mitotically arrested cells can be observed within one cell cycle (e.g., 16-24 hours) of STC treatment.
Troubleshooting Guide
This guide addresses common issues encountered during STC cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death, even at low STC concentrations. | Some cell lines are highly sensitive to mitotic arrest and rapidly undergo apoptosis. This can be due to a sustained spindle-assembly checkpoint (SAC) activation.[6] | - Perform a time-course experiment to determine the onset of apoptosis. - Use a lower concentration of STC and/or a shorter incubation time. - Consider using a cell line known to be less sensitive or one that undergoes mitotic slippage rather than apoptosis. |
| No significant increase in mitotic cells observed. | - The STC concentration may be too low for the specific cell line. - The incubation time may be too short. - The cell line may be resistant to STC. - Issues with STC stock solution (degradation). | - Perform a dose-response experiment with a wider range of STC concentrations. - Increase the incubation time, ensuring it is at least one full cell cycle length. - Confirm Eg5 expression in your cell line. - Prepare a fresh stock solution of STC. |
| Cells arrest in the G2 phase instead of M phase. | This is not the expected primary mechanism of STC. However, prolonged cell stress can sometimes lead to G2 arrest. It may also indicate an issue with the cell cycle analysis method. | - Verify mitotic arrest by immunofluorescence staining for α-tubulin to observe the characteristic monoastral spindles. - Ensure proper controls are used in your flow cytometry experiment for accurate cell cycle gating. |
| Variability in results between experiments. | - Inconsistent cell seeding density. - Variations in STC treatment duration. - Inconsistent DMSO concentration in the final culture medium. - Cell culture contamination. | - Maintain consistent cell seeding densities and ensure cells are in the logarithmic growth phase at the start of the experiment. - Use a precise timer for STC incubation. - Ensure the final DMSO concentration is the same across all conditions, including the vehicle control. - Regularly check cultures for contamination. |
Quantitative Data: STC Activity in Various Cell Lines
The following table summarizes the reported inhibitory concentrations of STC in different experimental setups. Note that IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can vary based on the assay and cell line used.
| Cell Line/System | Assay Type | Reported IC50/GI50 | Reference |
| HeLa | Mitotic Arrest | 700 nM | |
| Neuroblastoma (SH-SY5Y, SK-N-BE2) | Apoptosis/Cell Cycle Arrest | ~5 µM | [1] |
| K562 (Human Leukemia) | Growth Inhibition | GI50 ~1.31 µM (as part of a 60 cell line panel) | [4][5] |
| HCT116 (Human Colon) | Growth Inhibition | GI50 values for STC analogues are in the nM range | [4] |
| Biochemical Assays | |||
| Eg5 Basal ATPase Activity | In vitro | 1 µM | [7][8] |
| Microtubule-activated Eg5 ATPase Activity | In vitro | 140 nM | [7] |
Experimental Protocols
Protocol 1: Determining Optimal STC Concentration using a Cell Viability Assay (MTT/MTS)
This protocol outlines a method to determine the cytotoxic effects of STC on a specific cell line and to identify the GI50.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
STC stock solution (e.g., 10 mM in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter logarithmic growth phase (typically 24 hours).
-
STC Treatment:
-
Prepare serial dilutions of STC in complete culture medium from your stock solution. A suggested starting range is 10 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest STC concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different STC concentrations.
-
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement:
-
For MTS Assay: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[9][10]
-
For MTT Assay: Add 10 µL of MTT solution (final concentration ~0.45 mg/ml) to each well and incubate for 1-4 hours at 37°C. Then, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the STC concentration (on a log scale) to determine the GI50 value.
Protocol 2: Assessing Mitotic Arrest by Immunofluorescence
This protocol allows for the visualization of the mitotic spindle to confirm STC-induced mitotic arrest.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
STC
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against α-tubulin
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the desired concentration of STC (and a vehicle control) for an appropriate time (e.g., 16-24 hours).
-
Fixation: Gently wash the cells with PBS and fix them with 4% paraformaldehyde for 10 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.[11][12]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[11]
-
Blocking: Wash with PBS and block non-specific antibody binding with 10% normal goat serum for 1 hour.[11]
-
Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[13]
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.[13] Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Untreated mitotic cells will show a bipolar spindle, while STC-treated cells will display a characteristic monoastral spindle.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the percentage of cells in different phases of the cell cycle.
Materials:
-
STC-treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells (including the supernatant for any detached cells) and wash them with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C.[14][15]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 15-30 minutes at 37°C in the dark.[14][15]
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content (PI fluorescence intensity). STC treatment should result in an accumulation of cells in the G2/M peak.
Visualizations
Caption: Mechanism of action of S-Trityl-L-cysteine (STC).
References
- 1. S-trityl-L-cysteine, a novel Eg5 inhibitor, is a potent chemotherapeutic strategy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Technical Support Center: STC Assay Troubleshooting
Welcome to the technical support center for the STC (Sodium Tetrazolium Chloride) and other tetrazolium salt-based viability and cytotoxicity assays. This guide provides troubleshooting advice and answers to frequently asked questions regarding formazan precipitation, a common challenge in these colorimetric assays.
Troubleshooting Guide: Formazan Precipitation Issues
Difficulties with formazan precipitation and solubilization can lead to inaccurate and inconsistent results. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Incomplete Dissolution of Formazan Crystals | - Inappropriate or insufficient solvent.[1][2] - Formazan crystals have dried out before adding the solvent.[3] - Insufficient incubation time or agitation with the solvent.[4] - High cell density leading to excessive formazan production.[1][5] | - Use a stronger solubilizing agent like DMSO, acidified isopropanol, or a solution of SDS in HCl.[1][2][6] - Add the solubilization solution immediately after removing the culture medium, while the crystals are still wet.[3] - Increase the incubation time with the solvent (e.g., overnight) and/or use an orbital shaker for gentle agitation.[4] - Optimize cell seeding density to ensure a linear relationship between cell number and absorbance.[1][5][6] |
| Loss of Formazan Crystals During Media Removal | - Loosely adherent cells. - Aggressive aspiration or washing steps.[7][8] | - For loosely adherent cells, centrifuge the plate at a low speed (e.g., 400 x g for 10 minutes) before media removal.[7] - Carefully aspirate the medium from the side of the well, leaving a small amount behind.[7] - Alternatively, use a solubilization solution (e.g., 10% SDS in 0.01 M HCl) that can be added directly to the culture medium without a removal step.[7][9] |
| High Background Signal | - Contamination of reagents or culture medium. - Phenol red in the culture medium can interfere with absorbance readings. - Incomplete removal of the MTT/STC solution.[7] - Components in the culture medium can reduce the tetrazolium salt.[2] | - Use sterile, high-purity reagents and media. - Use phenol red-free medium for the assay. - Carefully remove all of the MTT/STC solution before adding the solvent.[7] - Include a "no-cell" control (media, MTT/STC, and solvent) to determine the background absorbance and subtract it from all other readings.[2] |
| Poor Reproducibility Between Replicates | - Uneven cell seeding. - Bubbles in the wells during absorbance reading.[4] - Incomplete mixing of the solubilized formazan. | - Ensure a homogenous cell suspension before seeding. - After adding the solvent, briefly centrifuge the plate to remove bubbles.[4] - Gently pipette the solution up and down or use an orbital shaker to ensure complete mixing before reading the plate. |
| Formazan Crystals Not Precipitating | - This is an unusual issue, as formazan is inherently insoluble in aqueous solutions.[10] - The formazan may be forming very fine, non-adherent crystals that are lost during washing.[11] | - Centrifuge the plate after the incubation with the tetrazolium salt to pellet the cells and formazan crystals.[11] - Consider using a different type of tetrazolium salt assay (e.g., XTT, WST-1) that produces a water-soluble formazan, eliminating the need for a solubilization step. |
Frequently Asked Questions (FAQs)
Q1: What is the STC assay and how does it work?
The STC (Sodium Tetrazolium Chloride) assay is a colorimetric method used to assess cell viability. It is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can cleave the tetrazolium salt, STC, into a colored, water-insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[10] This formazan is then solubilized, and the absorbance is measured using a spectrophotometer to quantify cell viability.
Q2: My formazan crystals are not dissolving completely. What can I do?
Incomplete formazan solubilization is a common issue. Here are a few things to try:
-
Switch Solvents: Dimethyl sulfoxide (DMSO) is a common and effective solvent.[4] If you are already using DMSO, consider trying acidified isopropanol (e.g., 0.04 N HCl in isopropanol) or a solution of 10% SDS in 0.01 M HCl.[1][6]
-
Increase Incubation Time: Allow the solvent to incubate with the formazan crystals for a longer period, even overnight at 37°C, to ensure complete dissolution.[4][9]
-
Agitate: Use an orbital shaker to gently agitate the plate during the solubilization step.[4]
-
Don't Let the Crystals Dry Out: Add the solubilizing agent immediately after removing the medium containing the tetrazolium salt.[3]
Q3: I am losing my cells and/or formazan crystals when I remove the media. How can I prevent this?
For loosely adherent or suspension cells, this is a critical step. Consider the following:
-
Centrifugation: Before aspirating the media, centrifuge your plate at a low speed (e.g., 400 x g for 10 minutes) to pellet the cells and formazan.[7]
-
Careful Aspiration: Use a multichannel pipette to carefully remove the media from the side of the wells, leaving a small, consistent volume behind.
-
No-Wash Protocol: An alternative is to add a solubilizing solution, such as 10% SDS in 0.01 M HCl, directly to the wells without removing the media.[7][9]
Q4: The color in my wells is fading after I add the solvent. Why is this happening?
This could be due to the pH of your solubilization solution. Some formazan dyes are pH-sensitive.[2] Ensure your solvent is buffered or that the final pH of the solution is stable. Additionally, some solvents can cause precipitation of cellular components, leading to turbidity and an apparent decrease in color.[2]
Q5: Can I prepare the STC solution in advance?
It is generally recommended to prepare the STC solution fresh for each experiment. If you need to store it, protect it from light and store it at 4°C for a short period. For longer-term storage, it can be aliquoted and frozen at -20°C.
Experimental Protocols
Standard STC Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[6]
-
Treatment: Treat the cells with the test compound and incubate for the desired exposure time.
-
STC Addition: Prepare a 5 mg/mL stock solution of STC in sterile PBS. Dilute this stock solution in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the STC working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will convert the STC to formazan crystals.
-
Formazan Solubilization:
-
With Media Removal: Carefully aspirate the STC-containing medium from the wells. Immediately add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well.[6]
-
Without Media Removal: Add 100 µL of 10% SDS in 0.01 M HCl directly to each well and mix gently.
-
-
Absorbance Reading: Incubate the plate for at least 15 minutes at room temperature with gentle shaking to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
Visual Guides
Caption: A flowchart illustrating the main steps of the STC cell viability assay.
Caption: A decision tree for troubleshooting common formazan precipitation issues.
Caption: The biochemical pathway for the reduction of STC to formazan in viable cells.
References
- 1. scielo.br [scielo.br]
- 2. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (TTZ) Assays
Welcome to the technical support center for 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (TTZ). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of TTZ in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TTZ) and how does it work?
A1: this compound, also known as TTZ or STC, is a tetrazolium salt used in colorimetric assays to determine cell viability and for antimicrobial susceptibility testing. The principle of the assay is based on the reduction of the water-soluble yellow TTZ salt to a water-insoluble, colored formazan product by metabolically active cells. This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, which are abundant in the mitochondria of viable cells. The intensity of the color produced is directly proportional to the number of living, metabolically active cells.
Q2: What is the primary application of TTZ?
A2: TTZ has been effectively used in determining the minimal inhibitory concentration (MIC) for rapidly growing mycobacteria and in antifungal susceptibility testing, providing clear and easy-to-read endpoints.[1][2] While less common than MTT or XTT for routine mammalian cell viability, the principles are analogous.
Q3: Does the formazan product of TTZ require solubilization?
A3: Yes. Similar to MTT, the formazan product of TTZ is a dark-colored precipitate that is insoluble in aqueous solutions. Therefore, a solubilization step is required to dissolve the formazan crystals before the absorbance can be measured accurately. A common solubilizing agent is a solution of sodium dodecyl sulfate (SDS) in N,N-dimethylformamide (DMF).
Q4: What are the main differences between TTZ, MTT, XTT, and other tetrazolium salts?
A4: The primary distinction between various tetrazolium salts lies in the solubility of their resulting formazan products.
| Tetrazolium Salt | Formazan Solubility | Key Characteristics |
| TTZ / STC | Insoluble | Requires a solubilization step. Used effectively in mycobacterial and fungal susceptibility testing. |
| MTT | Insoluble | Most widely used tetrazolium salt; requires a solubilization step which can introduce variability. |
| XTT, MTS, WST-1 | Soluble | Second-generation salts that produce a water-soluble formazan, simplifying the protocol by eliminating the solubilization step. |
Troubleshooting Guides
Guide 1: Inconsistent or Non-Reproducible Results
High variability between replicate wells or between experiments is a common challenge. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension between pipetting. |
| "Edge Effect" in Microplates | The outer wells of a 96-well plate are prone to evaporation. Fill the perimeter wells with sterile PBS or media without cells and exclude them from experimental data analysis. |
| Pipetting Errors | Calibrate pipettes regularly. Use consistent pipetting techniques, such as reverse pipetting for viscous solutions. |
| Inconsistent Incubation Times | Adhere strictly to the optimized incubation times for both cell treatment and TTZ reagent exposure. |
| Cell Health and Metabolism | Ensure cells are in the exponential growth phase and are not overly confluent, which can affect metabolic rates. |
Guide 2: High Background or False Positives
An unexpectedly high signal in control wells or in the absence of viable cells can obscure results.
| Potential Cause | Recommended Solution |
| Chemical Interference | Test compounds with reducing properties (e.g., antioxidants with thiol groups) can directly reduce TTZ.[3] Run a "no-cell" control with the test compound to assess for direct reduction. |
| Contamination | Bacterial or fungal contamination can reduce TTZ. Visually inspect cultures for contamination and maintain aseptic technique. |
| Media Components | Phenol red and high concentrations of reducing agents in the culture medium can contribute to background. Consider using phenol red-free medium for the TTZ incubation step. |
| Light Exposure | Prolonged exposure of the TTZ solution to light can cause spontaneous reduction. Prepare and store the TTZ solution protected from light. |
Guide 3: Low Signal or No Color Change
A weak or absent signal can make it difficult to quantify cell viability accurately.
| Potential Cause | Recommended Solution |
| Insufficient Cell Number | Optimize the initial cell seeding density to ensure a sufficient number of metabolically active cells are present at the time of the assay. |
| Short Incubation Time | The incubation period with TTZ may be too short for detectable formazan production. Optimize the incubation time for your specific cell line. |
| Low Cellular Metabolism | The experimental treatment may have induced a cytostatic effect (reduced proliferation) rather than cytotoxicity. Cells may be viable but have a low metabolic rate. |
| Improper Formazan Solubilization | If the formazan crystals are not fully dissolved, the absorbance reading will be artificially low. Ensure complete solubilization by gentle mixing and visual inspection. |
Experimental Protocols
Protocol 1: General TTZ Cell Viability Assay
This protocol provides a general framework. Optimization of cell density, TTZ concentration, and incubation times is crucial for each specific cell line and experimental condition.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat cells with the test compound at various concentrations and incubate for the desired exposure period.
-
TTZ Reagent Preparation: Prepare a 5 mg/mL stock solution of TTZ in sterile distilled water.[2] This solution should be filtered and protected from light.
-
TTZ Incubation: Remove the culture medium and add 100 µL of fresh, serum-free medium containing the desired final concentration of TTZ (a starting point of 0.5 mg/mL can be tested) to each well. Incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the TTZ solution. Add 100 µL of a solubilizing agent (e.g., 20% w/v SDS in 50% v/v DMF) to each well. Mix gently on an orbital shaker until the formazan crystals are completely dissolved.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 480-500 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: "No-Cell" Interference Control
This protocol is essential for identifying if a test compound directly reduces TTZ.
-
Plate Setup: In a 96-well plate, add the same culture medium and serial dilutions of the test compound as used in the cell-based assay, but without cells.
-
TTZ Incubation: Add the TTZ reagent to each well as described in the general protocol.
-
Incubation and Solubilization: Incubate and solubilize the formazan (if any is formed) under the same conditions as the cell viability assay.
-
Absorbance Measurement: Measure the absorbance. A significant signal in the absence of cells indicates direct interference from the test compound.
Visualizations
Caption: Cellular reduction of TTZ to formazan.
Caption: Troubleshooting workflow for inconsistent TTZ assay results.
References
- 1. Comparative analysis of using MTT and XTT in colorimetric assays for quantitating bovine neutrophil bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Staurosporine (STC) Viability Assay Sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the sensitivity and reliability of staurosporine (STC)-induced cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a staurosporine (STC) viability assay?
A1: A staurosporine (STC) viability assay is not a specific type of assay itself, but rather an experiment where cell viability is measured after treatment with staurosporine. Staurosporine is a potent, broad-spectrum inhibitor of protein kinases.[1] By inhibiting various kinases, it disrupts intracellular signaling pathways, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[2][3][4] The viability of the cells after staurosporine treatment is then assessed using a standard viability assay, such as MTT, XTT, or resazurin-based assays.
Q2: Which cell viability assay is the most sensitive for measuring the effects of staurosporine?
A2: The sensitivity of a cell viability assay can vary depending on the cell type and experimental conditions. However, in general, fluorescence-based assays like the resazurin assay are considered more sensitive than colorimetric assays such as MTT and XTT.[5][6] Luminescence-based assays that measure ATP levels are often the most sensitive of all. The choice of assay should be optimized for your specific cell line and experimental goals.
Q3: What is a typical concentration and incubation time for inducing apoptosis with staurosporine?
A3: The optimal concentration and incubation time for staurosporine-induced apoptosis are highly cell-type dependent.[2] However, a common starting point is a concentration range of 0.1 to 1 µM.[1][2] Incubation times can range from 3 to 24 hours.[2][3] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line that induce apoptosis with minimal necrosis.[2]
Q4: How can I confirm that staurosporine is inducing apoptosis in my cells?
A4: Several methods can be used to confirm apoptosis. Morphological changes such as cell shrinkage and membrane blebbing can be observed by microscopy. Biochemically, apoptosis is characterized by the activation of caspases (like caspase-3), DNA fragmentation, and the externalization of phosphatidylserine on the cell membrane.[2] These events can be detected by methods such as Western blotting for cleaved caspases, TUNEL assays for DNA fragmentation, and Annexin V staining by flow cytometry.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in no-cell control wells | - Contamination of media or reagents with bacteria or yeast.- Presence of reducing agents in the culture medium.[7]- Phenol red in the medium can interfere with absorbance readings. | - Use fresh, sterile media and reagents.- Test for and eliminate sources of contamination.- Use a medium without phenol red for the assay.- Include a "medium only" blank for background subtraction. |
| High variability between replicate wells | - Inconsistent cell seeding.- "Edge effect" due to evaporation in outer wells.- Inconsistent pipetting of reagents or compounds. | - Ensure a homogenous cell suspension before and during plating.- Avoid using the outer wells of the plate or fill them with sterile water or media to maintain humidity.- Use calibrated pipettes and be consistent with pipetting technique. |
| Low signal-to-noise ratio or poor sensitivity | - Suboptimal cell number.- Inappropriate incubation time with the viability reagent.- Insufficient concentration of staurosporine to induce a measurable effect.- The chosen viability assay is not sensitive enough. | - Optimize cell seeding density. A cell titration experiment is recommended.[8]- Perform a time-course experiment to determine the optimal incubation time for the viability reagent.- Conduct a dose-response experiment to find the optimal staurosporine concentration.- Consider switching to a more sensitive assay (e.g., from MTT to a resazurin or ATP-based assay). |
| Inconsistent staurosporine activity | - Degradation of staurosporine due to improper storage.- Repeated freeze-thaw cycles of the stock solution. | - Store staurosporine stock solutions in DMSO at -20°C in small, single-use aliquots, protected from light.- Prepare fresh dilutions of staurosporine for each experiment. |
| Unexpected cell aggregation | - Staurosporine can induce homotypic cell aggregation in some cell lines at concentrations below those that cause cell death.[9] | - Be aware of this potential effect and document any observed aggregation. If aggregation interferes with the assay, consider using a different apoptosis inducer or a different cell line. |
Quantitative Data Summary
Table 1: Comparison of Common Cell Viability Assays
| Assay | Principle | Detection Method | Advantages | Disadvantages |
| MTT | Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11] | Colorimetric (Absorbance at ~570 nm) | - Inexpensive- Widely used and well-established | - Requires a solubilization step for the formazan crystals.- Can be toxic to cells.- Less sensitive than other methods.[12] |
| XTT | Reduction of a tetrazolium salt (XTT) to a water-soluble formazan product by metabolically active cells. | Colorimetric (Absorbance at ~450 nm) | - No solubilization step required.- Faster than MTT. | - Can have higher background than MTT.- Less sensitive than resazurin and ATP assays. |
| Resazurin (AlamarBlue) | Reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by viable cells.[13][14] | Fluorometric (Ex/Em ~560/590 nm) or Colorimetric | - More sensitive than tetrazolium assays.[6]- Homogeneous assay (add and read).- Non-toxic to cells, allowing for kinetic studies. | - Can be sensitive to light and pH changes.- Potential for over-reduction to a non-fluorescent product at high cell densities.[15] |
Experimental Protocols
Protocol 1: General Workflow for Staurosporine-Induced Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Staurosporine Treatment: Prepare serial dilutions of staurosporine in culture medium. Remove the old medium from the cells and add the staurosporine-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the cells with staurosporine for the desired time period (e.g., 3-24 hours) at 37°C in a CO2 incubator.
-
Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's protocol (see specific assay protocols below).
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Subtract the background readings and normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.
Protocol 2: MTT Assay
-
Following staurosporine treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]
-
Carefully remove the medium and add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10][16]
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Read the absorbance at 570 nm using a microplate reader.[11]
Protocol 3: XTT Assay
-
Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the kit's instructions.[17]
-
Add 50-70 µL of the XTT working solution to each well.[17]
-
Read the absorbance at 450 nm (with a reference wavelength of 660 nm) using a microplate reader.[17]
Protocol 4: Resazurin Assay
-
Prepare the resazurin solution (typically 0.15 mg/mL in PBS).[14]
-
Add 10-20 µL of the resazurin solution to each well.[14][15]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.[14]
-
Measure the fluorescence with an excitation of ~560 nm and an emission of ~590 nm using a fluorescence microplate reader.[13][14]
Visualizations
References
- 1. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 2. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of resazurin reduction and MTT assays for cytocompatibility evaluation of nanofibrous materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. atcc.org [atcc.org]
- 9. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. biotium.com [biotium.com]
- 16. researchgate.net [researchgate.net]
- 17. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (TTC) Assay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (TTC) for viability and metabolic activity assays. Our goal is to help you avoid interference and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the TTC assay?
The TTC assay is a colorimetric method used to assess the metabolic activity of cells or tissues. TTC, a water-soluble and colorless tetrazolium salt, is reduced by dehydrogenases in metabolically active cells to form 1,3,5-triphenylformazan (TPF), a water-insoluble red-colored compound.[1][2][3] The intensity of the red color is proportional to the number of viable, metabolically active cells.
Q2: What are the common applications of the TTC assay?
The TTC assay is widely used to differentiate between metabolically active and inactive tissues.[1] It is frequently employed in pathology to identify myocardial infarctions, where healthy heart muscle stains red, and infarcted areas remain unstained.[1] Other applications include assessing seed viability, determining bacterial drug susceptibility, and evaluating cell viability in cytotoxicity studies.[2][3][4]
Q3: My blank wells (media only) show a high background reading. What could be the cause?
High background absorbance can be caused by several factors:
-
Contamination: Bacterial or yeast contamination in the culture medium can reduce TTC.[5]
-
Media Components: Certain components in the culture medium may have reducing properties.[6]
-
Light Exposure: Prolonged exposure of the TTC reagent to direct light can cause its spontaneous reduction.[7] TTC is known to be somewhat light and heat unstable.[1]
-
pH: An elevated pH of the culture medium can accelerate the spontaneous reduction of TTC.[7]
Q4: I am testing a new compound and observe a U-shaped dose-response curve. What does this indicate?
A U-shaped or bell-shaped dose-response curve, where cell viability appears to increase at higher concentrations of a test compound, is often an artifact of assay interference.[8] This can be due to:
-
Compound Precipitation: At high concentrations, the test compound may precipitate, scattering light and leading to artificially high absorbance readings.[8]
-
Direct TTC Reduction: The compound itself may directly reduce TTC to formazan, independent of cellular metabolic activity.[8] This is common with compounds that have intrinsic reducing potential.[9]
Q5: Are there alternative assays I can use if I suspect my compound is interfering with the TTC assay?
Yes, if you suspect your test compound is interfering with the TTC assay, consider using an alternative viability assay with a different mechanism. The Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content, is a suitable alternative as it is less prone to interference from reducing compounds.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during your TTC experiments and provides actionable solutions.
Issue 1: False-Positive Results (High Absorbance Not Correlated with Viability)
-
Possible Cause: The test compound has intrinsic reducing activity. This is a significant issue with tetrazolium salt assays.[9]
-
Troubleshooting Steps:
-
Cell-Free Control: Incubate your test compound with TTC in cell-free culture medium. If a color change occurs, it confirms direct reduction of TTC by your compound.[7]
-
Identify Potential Interferences: Check if your compound belongs to a class of known interfering agents (see Table 1).
-
Alternative Assay: If direct interference is confirmed, use an alternative viability assay such as the SRB assay.[10]
-
Issue 2: High Variability Between Replicate Wells
-
Possible Cause: Inconsistent cell seeding, uneven distribution of the TTC reagent, or the "edge effect" in microplates.
-
Troubleshooting Steps:
-
Homogenous Cell Suspension: Ensure a single-cell suspension before seeding to get a consistent number of cells in each well.[8]
-
Proper Mixing: Gently mix the plate after adding the TTC reagent to ensure even distribution. Avoid vigorous shaking that can dislodge adherent cells.
-
Avoid Edge Effect: To minimize the "edge effect," where wells on the periphery of the plate evaporate more quickly, fill the outer wells with sterile media or PBS and do not use them for experimental data.
-
Issue 3: Low or No Signal in Viable Cells
-
Possible Cause: Insufficient incubation time, low cell number, or reduced metabolic activity.
-
Troubleshooting Steps:
-
Optimize Incubation Time: The optimal incubation time with TTC can vary between cell types. Perform a time-course experiment to determine the ideal duration.[11] However, extended incubations beyond four hours should generally be avoided.[7]
-
Optimize Cell Seeding Density: A linear relationship between cell number and formazan production is crucial. Create a standard curve with a range of cell densities to determine the optimal seeding number for your experiment.[5]
-
Check Cell Health: Ensure that the cells are healthy and in the exponential growth phase before starting the experiment.
-
Data Presentation: Known Interferences
The following table summarizes substances known to interfere with tetrazolium salt-based assays, including TTC.
| Class of Interfering Substance | Specific Examples | Mechanism of Interference |
| Reducing Agents | Ascorbic Acid (Vitamin C) | Non-enzymatic reduction of TTC |
| Sulfhydryl-Containing Compounds | Dithiothreitol (DTT), β-mercaptoethanol, Reduced Glutathione, N-acetyl-L-cysteine (NAC) | Non-enzymatic reduction of TTC, often through free thiol groups[7][12] |
| Antioxidants | Flavonoids (e.g., Quercetin, Rutin, EGCG), Vitamin E | Direct reduction of TTC[9][10] |
| Metallic Biomaterials | Magnesium (Mg), Manganese (Mn), Copper (Cu), Zinc (Zn) | Direct conversion of tetrazolium salts to formazan[13] |
Experimental Protocols
General Protocol for TTC Cell Viability Assay
This protocol provides a general framework. Optimization of cell number, TTC concentration, and incubation time is recommended for each specific cell type and experimental condition.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with your test compound at various concentrations and incubate for the desired duration. Include appropriate controls (vehicle control, positive control for cytotoxicity).
-
Preparation of TTC Solution: Prepare a 5 mg/mL stock solution of TTC in sterile PBS. Further dilute this stock in serum-free culture medium to a final working concentration (typically 0.5 mg/mL).
-
Incubation with TTC: Remove the culture medium containing the test compound from the wells and replace it with the TTC working solution. Incubate the plate for 1-4 hours at 37°C in the dark.
-
Formazan Solubilization: Since the formazan produced by TTC is insoluble, a solubilization step is necessary. Carefully remove the TTC solution and add a solubilizing agent such as DMSO or acidified isopropanol to each well.[7]
-
Absorbance Reading: Gently mix the plate to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength of approximately 490 nm using a microplate reader.
Mandatory Visualizations
Caption: TTC reduction pathway in viable cells and by interfering substances.
Caption: Troubleshooting workflow for suspected TTC assay interference.
References
- 1. Tetrazolium chloride - Wikipedia [en.wikipedia.org]
- 2. Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111088318A - A method for detecting bacterial drug susceptibility by TTC reduction reaction - Google Patents [patents.google.com]
- 5. atcc.org [atcc.org]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Limitation of Water-Soluble Tetrazolium Salt for the Cytocompatibility Evaluation of Zinc-Based Metals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetrazolium Salt Assays
Welcome to the Technical Support Center for Tetrazolium Salt-Based Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common assays such as MTT, XTT, WST-1, and WST-8.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: High Background Absorbance
High background can obscure the true signal from the cells, leading to inaccurate results.[1][2]
-
Question: My blank (media only) wells have high absorbance readings. What could be the cause?
-
Answer:
-
Contamination: Bacterial or yeast contamination in the culture medium can reduce the tetrazolium salt.[1] Visually inspect your culture plates for any signs of contamination and always use aseptic techniques.
-
Reagent Instability: The tetrazolium salt solution may have degraded due to improper storage (e.g., exposure to light) or repeated freeze-thaw cycles.[1][3] Store reagents as recommended by the manufacturer, typically protected from light at 4°C or -20°C.[3][4][5]
-
Phenol Red: Phenol red in the culture medium can interfere with absorbance readings. It is advisable to use phenol red-free medium for the assay.[6]
-
Compound Interference: The test compound itself might directly reduce the tetrazolium salt.[7][8] To check for this, run a control with the compound in cell-free media.[7]
-
Issue 2: Low Signal or No Color Development
A weak or absent signal can make it difficult to obtain meaningful data.
-
Question: I'm not seeing the expected color change, or the absorbance readings are very low. What should I do?
-
Answer:
-
Low Cell Number: An insufficient number of viable cells will result in a low signal.[1][9] Optimize the initial cell seeding density for your specific cell type and experimental duration.[6]
-
Short Incubation Time: The incubation period with the tetrazolium salt may be too short for significant formazan production.[1] It is recommended to perform a preliminary experiment to determine the optimal incubation time (e.g., 0.5, 1, 2, 4 hours).[6][10]
-
Low Cellular Metabolism: The cells may have a low metabolic rate, or the treatment may have reduced their metabolic activity.[1] Ensure cells are healthy and in the exponential growth phase.[1]
-
Incorrect Wavelength: Ensure you are reading the absorbance at the correct wavelength for the specific formazan product. Refer to the manufacturer's protocol for the recommended wavelength.[4]
-
Issue 3: Inconsistent Results and High Variability
High variability between replicate wells can compromise the reliability of your data.[1]
-
Question: My replicate wells show very different absorbance values. How can I improve consistency?
-
Answer:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.[11] Ensure you have a homogenous single-cell suspension before seeding and use appropriate pipetting techniques.
-
Incomplete Solubilization (MTT Assay): The formazan crystals in the MTT assay must be fully dissolved before reading the absorbance. Ensure thorough mixing and consider using a multi-channel pipette to add the solubilization solution to all wells simultaneously.[12]
-
Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile medium or PBS.[6]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or cells can lead to significant variability.[13] Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of tetrazolium salt-based assays?
A1: These are colorimetric assays that measure the metabolic activity of cells.[1] In viable cells, mitochondrial dehydrogenases and other cellular enzymes reduce water-soluble tetrazolium salts into intensely colored formazan products.[1][14] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10]
Q2: What are the main differences between MTT, XTT, WST-1, and WST-8 assays?
A2: The primary difference lies in the solubility of the resulting formazan dye.
-
MTT: Produces a water-insoluble purple formazan that requires a solubilization step before absorbance can be measured.[5][12]
-
XTT, WST-1, and WST-8: Produce water-soluble formazan dyes, eliminating the need for a solubilization step and simplifying the protocol.[3][10][15][16] WST-1 and WST-8 are generally considered to be more stable and sensitive than XTT.[15]
Q3: Can my test compound interfere with the assay?
A3: Yes, test compounds can interfere in several ways.[8]
-
Color Overlap: If the compound is colored, it can interfere with the absorbance reading.[7]
-
Reducing/Oxidizing Properties: Compounds with reducing or oxidizing properties can directly interact with the tetrazolium salt or the formazan product, leading to false positive or false negative results.[7][8]
-
Precipitation: The compound may precipitate in the culture medium, which can affect cell health and interfere with absorbance readings.[7]
It is crucial to run a "compound only" control (compound in media without cells) to assess for potential interference.[7]
Q4: How do I choose the optimal cell number and incubation time?
A4: These parameters are cell-type and experiment-dependent and should be determined empirically.
-
Cell Number: A cell titration experiment (a range of cell densities from 10³ to 10⁵ cells/well) can be used to generate a standard curve and determine the linear range for your assay.[17] For most cell lines, a concentration between 1,000 and 50,000 cells per well is appropriate.[6][18]
-
Incubation Time: The optimal incubation time with the tetrazolium reagent depends on the metabolic activity of the cells. It is recommended to perform a time-course experiment (e.g., measuring absorbance at 30-minute or 1-hour intervals) to find the time point that gives a robust signal without reaching a plateau or showing signs of cytotoxicity from the reagent itself.[6][19] Incubation times typically range from 30 minutes to 4 hours.[10]
Experimental Protocols
Below are generalized protocols for MTT and a water-soluble tetrazolium salt (WST-1) assay. Note: These are general guidelines; always refer to the specific manufacturer's protocol for your assay kit.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at the desired density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in a final volume of 100 µL of culture medium.[20] Incubate for the desired period of exposure to your test compound.[4]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[4][12] Add 10 µL of the MTT stock solution to each well.[4]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C in a CO₂ incubator.[4][20]
-
Solubilization: Carefully remove the culture medium.[12] Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[4][12][20]
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization.[4] Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm).[4][5] A reference wavelength of >600 nm can be used to reduce background.[10]
Protocol 2: WST-1 Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at the desired density in a final volume of 100 µL of culture medium.[10] Incubate with your test compound for the desired duration.
-
WST-1 Addition: Add 10 µL of the WST-1 reagent directly to each well.[10][21]
-
Incubation: Incubate the plate for 0.5 to 4 hours at 37°C in a CO₂ incubator.[10]
-
Absorbance Measurement: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.[10][21] Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance is typically around 440 nm).[10] A reference wavelength of >600 nm is recommended.[10][21]
Data Presentation
Table 1: Comparison of Common Tetrazolium Salt Assays
| Feature | MTT | XTT | WST-1 | WST-8 |
| Formazan Solubility | Insoluble | Soluble | Soluble | Soluble |
| Solubilization Step | Required | Not Required | Not Required | Not Required |
| Absorbance Max (nm) | ~570 | ~450-490[3] | ~440[10] | ~460[22] |
| Sensitivity | Good | Good | Higher | Higher[15] |
| Protocol Simplicity | More Complex | Simpler | Simpler | Simpler[15] |
Visualizations
Caption: A generalized workflow for performing tetrazolium salt-based cell viability assays.
Caption: The enzymatic reduction of a tetrazolium salt to a colored formazan product by viable cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. materialneutral.info [materialneutral.info]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 15. 101.200.202.226 [101.200.202.226]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. takarabio.com [takarabio.com]
- 19. abcam.cn [abcam.cn]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Cell Counting Kit 8 / CCK-8 Assay / WST-8 Assay (ab228554) | Abcam [abcam.com]
Technical Support Center: Optimizing Incubation Time for STC Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times for Soluble Tumor Necrosis Factor (STC) assays, such as the TNF-alpha ELISA.
Frequently Asked Questions (FAQs)
Q1: What is the typical range for incubation times in an STC assay?
Typical incubation times for STC assays, which are often sandwich ELISAs, vary depending on the step. For sample and antibody incubation steps, times can range from 1 to 2 hours at 37°C or room temperature.[1][2][3][4] Some protocols may suggest an overnight incubation at 4°C, which can increase signal intensity by allowing for maximum antibody binding.[5] The final substrate incubation step is much shorter, typically ranging from 10 to 30 minutes, and is critical for color development.[2][6][7]
Q2: How does a shorter-than-optimal incubation time affect my STC assay results?
A short incubation time may not allow for sufficient binding between the antigen and antibodies, leading to a weak or low signal.[8] This can result in reduced assay sensitivity, making it difficult to detect low concentrations of the analyte and potentially causing the sample signals to be near the background level.[9] If you experience a weak signal, consider increasing the incubation time as a primary troubleshooting step.[5][10]
Q3: What are the consequences of an excessively long incubation time?
While longer incubation can increase the signal, excessive incubation times can lead to high background noise.[9][11] This occurs due to increased non-specific binding of antibodies or other reagents to the plate surface.[11] For the substrate development step, an overly long incubation can cause overdevelopment of the color, leading to signal saturation where the entire plate turns uniformly dark.[12] This high background reduces the signal-to-noise ratio and can obscure the specific signal, ultimately decreasing the sensitivity and reliability of the assay.[13][14]
Q4: How can I determine the optimal incubation time for my specific STC assay?
The best way to determine the optimal incubation time is through empirical testing.[15] A time-course or kinetic study is recommended.[11] This involves running the assay with identical samples and standards but varying the incubation time for a specific step (e.g., sample incubation or detection antibody incubation) while keeping all other parameters constant. By analyzing the signal-to-noise ratio at each time point, you can identify the incubation period that provides the best balance of strong signal and low background.
Q5: My assay shows a low signal. Could incubation time be the cause?
Yes, insufficient incubation time is a common cause of a weak signal.[5] If the incubation period is too short, the binding reaction between the capture antibody, the STC protein, and the detection antibody may not reach completion. To troubleshoot this, you can try increasing the incubation time for the sample or antibody steps, for instance, by extending a 2-hour room temperature incubation to an overnight incubation at 4°C.[5]
Q6: I'm experiencing high background noise. How might incubation time be contributing?
High background can be caused by incubation times that are too long, particularly during the substrate development step.[9][16] Excessive incubation allows the enzyme to generate a strong signal from non-specifically bound antibodies, which elevates the background.[13][14] To mitigate this, it is crucial to adhere to the recommended substrate incubation times and stop the reaction as soon as sufficient color has developed in the standards. Additionally, ensure that washing steps are thorough to remove any unbound reagents that could contribute to background noise.[14][17]
Troubleshooting Guide
This table addresses common issues related to incubation time during STC assays.
| Problem | Possible Cause Related to Incubation | Recommended Solution |
| Low Signal or Sensitivity | Incubation time for sample or antibodies is too short, preventing complete binding.[5] | Increase the incubation time for the sample and/or antibody steps. Consider an overnight incubation at 4°C for maximal binding.[5] |
| High Background Noise | Incubation time for the substrate is too long, causing overdevelopment of color.[9] | Reduce the substrate incubation time. Monitor color development and add the stop solution as soon as the highest standard reaches the desired intensity.[16] |
| Antibody incubation time is excessive, leading to non-specific binding.[11] | Optimize the antibody incubation time by performing a time-course experiment to find the best signal-to-noise ratio. | |
| High Variability (Poor Reproducibility) | Inconsistent incubation timing across the plate or between different assays. | Use a multichannel pipette for simultaneous addition of reagents. Ensure all wells are incubated for the exact same duration.[9] |
| Evaporation from wells during incubation ("edge effect"). | Use plate sealers during all incubation steps to prevent evaporation.[18] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize Antibody Incubation
This protocol helps determine the optimal incubation time for either the sample or the detection antibody.
-
Preparation : Prepare your samples and standards as you normally would. Coat and block the ELISA plate according to your standard protocol.
-
Sample Addition : Add your standards and samples to the designated wells.
-
Time Point Incubation : Instead of a single incubation time, test several durations. For example, incubate separate sets of wells or plates for 1 hour, 2 hours, 4 hours at room temperature, and overnight at 4°C.
-
Detection : After each respective incubation period, proceed with the washing steps and add the detection antibody. If optimizing the detection antibody step, the sample incubation will be held constant while the detection antibody incubation is varied.
-
Substrate Development : Add the substrate and stop the reaction after a fixed time for all plates/sets.
-
Analysis : Read the absorbance. Calculate the signal-to-noise ratio for each time point. The optimal incubation time is the one that yields the highest signal-to-noise ratio.
Protocol 2: Kinetic Assay to Optimize Substrate Incubation
This protocol is for determining the ideal substrate reaction time.
-
Assay Setup : Perform the STC assay up to the step just before substrate addition.
-
Substrate Addition : Add the TMB substrate to all wells.
-
Kinetic Reading : Immediately place the plate in a microplate reader that is capable of kinetic readings. Set the reader to measure the absorbance (e.g., at 450 nm after a stop solution is notionally added, or at a wavelength suitable for the substrate before stopping) at regular intervals (e.g., every 1-2 minutes) for 30-40 minutes.
-
Data Analysis : Plot the absorbance values over time for your standards. Identify the time at which the standard curve is best resolved and the highest standard has not yet reached saturation. This will be your optimal substrate incubation time.
Data Presentation
Table 1: Example Data from a Time-Course Experiment for Sample Incubation
This table illustrates how signal and background can change with varying incubation times.
| Incubation Time | Avg. OD of Max Standard | Avg. OD of Blank | Signal-to-Noise Ratio (Max Standard OD / Blank OD) |
| 30 minutes | 0.850 | 0.095 | 8.9 |
| 1 hour | 1.550 | 0.100 | 15.5 |
| 2 hours | 2.450 | 0.110 | 22.3 |
| 4 hours | 2.900 | 0.180 | 16.1 |
| Overnight (4°C) | 3.100 | 0.250 | 12.4 |
In this hypothetical example, a 2-hour incubation provides the optimal signal-to-noise ratio.
Visualizations
Diagram 1: General STC (Sandwich ELISA) Workflow
Caption: A flowchart of the key steps in a sandwich ELISA, highlighting the three main incubation stages.
Diagram 2: Troubleshooting Logic for Incubation Time
Caption: A decision tree to diagnose assay problems potentially caused by incorrect incubation times.
Diagram 3: Simplified TNF-alpha Signaling Pathway
Caption: Overview of TNF-alpha binding to its receptor (TNFR1) and initiating key downstream pathways.[19][20][21]
References
- 1. Hengyuan Biotechnology | Key points of ELISA experiment - incubation [en.hnybio.com]
- 2. mpbio.com [mpbio.com]
- 3. abcam.cn [abcam.cn]
- 4. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. avivasysbio.com [avivasysbio.com]
- 7. genfollower.com [genfollower.com]
- 8. One-Incubation One-Hour Multiplex ELISA Enabled by Aqueous Two-Phase Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maxanim.com [maxanim.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Elisa Kit And Protocol Optimization: A Detailed Guide [copyright-certificate.byu.edu]
- 12. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 13. arp1.com [arp1.com]
- 14. blog.abclonal.com [blog.abclonal.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 17. sinobiological.com [sinobiological.com]
- 18. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Colorimetric Susceptibility Testing
Welcome to the Technical Support Center for Colorimetric Susceptibility Testing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during colorimetric assays for antimicrobial susceptibility testing.
General Troubleshooting
Colorimetric assays such as those using Resazurin (e.g., alamarBlue®), MTT, XTT, and WST-1 are widely used to determine the susceptibility of microorganisms to antimicrobial agents. These assays rely on the metabolic activity of viable cells to reduce a chromogenic or fluorogenic substrate. However, various factors can influence the accuracy and reproducibility of these tests. Below are common problems, their potential causes, and recommended solutions.
High Background Absorbance or Fluorescence
High background signals can mask the true signal from the cells, leading to inaccurate results.
Question: Why am I observing high background absorbance or fluorescence in my no-cell control wells?
Answer: High background can be caused by several factors:
-
Reagent Instability: The indicator dye may be breaking down due to exposure to light or improper storage. For instance, resazurin-based reagents can be slowly converted to a fluorescent product when exposed to light.[1]
-
Media Components: Components in the culture medium, such as phenol red, can interfere with absorbance and fluorescence readings.[2][3] Serum in the media can also contribute to the reduction of some tetrazolium salts and cause quenching of fluorescence.[4]
-
Microbial Contamination: Contamination of the media or reagents with bacteria or fungi can lead to the reduction of the indicator dye, resulting in a false-positive signal.[4][5][6]
-
Reagent Contamination: The reagent itself may be contaminated with a reducing agent.[7]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Reagent instability due to light exposure | Store reagents protected from light.[1] Minimize exposure of reagents and assay plates to direct light.[7] |
| Interference from phenol red in media | Use phenol red-free medium for the assay.[8] If using medium with phenol red is unavoidable, include a "medium only" background control and subtract this value from all other readings.[2] |
| Microbial or protein contamination | Ensure aseptic technique is used throughout the experimental setup.[6] Use sterile, filtered reagents. Include serum controls to account for any quenching effects.[4] |
| Reagent contamination | Discard the contaminated reagent and use a fresh, sterile vial. |
Low Signal or No Color/Fluorescence Change
A weak or absent signal can make it difficult to distinguish between viable and non-viable cells.
Question: My absorbance/fluorescence readings are very low, even in my positive control (untreated cells). What could be the cause?
Answer: Low signal can stem from issues with the cells, the reagents, or the experimental setup.
-
Insufficient Incubation Time: The incubation period may not be long enough for the cells to produce a detectable amount of the reduced product.[1][8]
-
Low Cell Density: The number of viable cells may be too low to generate a strong signal.[8]
-
Incorrect Instrument Settings: The gain or voltage settings on the plate reader may not be optimal, or the incorrect filter/wavelength settings may be used.[1][8]
-
Reagent Issues: The reagent may not have been prepared correctly or may have lost activity due to improper storage. For some kits, an activator or electron coupling reagent is required and may have been omitted.[6]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Insufficient incubation time | Increase the incubation time with the reagent. For some assays, incubation can be extended up to 24 hours for greater sensitivity.[1] |
| Low cell density | Optimize the initial cell seeding density. Ensure cells are in the exponential growth phase for the assay.[4][8] |
| Incorrect instrument settings | Check and adjust the instrument's gain or voltage settings.[1][8] Ensure the correct excitation and emission wavelengths are being used for fluorescence or the correct absorbance wavelength for colorimetric assays.[1] |
| Reagent preparation/activity issues | Ensure all components of the reagent are completely in solution. Some reagents may require warming to 37°C to dissolve precipitates.[8][9] For multi-component kits, ensure all reagents are added in the correct order and proportions.[6] |
Erratic or Inconsistent Readings
Variable readings across replicate wells can compromise the reliability of the results.
Question: My readings across replicate wells are erratic. What could be causing this variability?
Answer: Inconsistent results are often due to technical errors or non-homogenous conditions in the assay plate.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in the volume of cells, media, or reagent in each well.[8][9]
-
Precipitated Reagent: If the dye in the reagent has precipitated, it can lead to varying concentrations being added to different wells.[8][9]
-
Uneven Cell Distribution: If cells, particularly those that tend to clump, are not evenly distributed in the wells, it will result in variable metabolic activity and thus variable readings.[10]
-
Presence of Bubbles: Bubbles in the wells can interfere with the light path of the plate reader, leading to inaccurate absorbance readings.[5]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Pipetting errors | Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Pre-wet pipette tips before dispensing.[7] |
| Precipitated reagent | Warm the reagent to 37°C and swirl or shake to ensure all components are completely dissolved before use.[8][9] |
| Uneven cell distribution | Ensure a homogenous cell suspension is created before seeding the plate. For clumping cells, gentle trituration or passing through a fine-gauge needle may be necessary.[10] |
| Bubbles in wells | Visually inspect the plate for bubbles before reading. If present, gently pop them with a sterile pipette tip.[5] |
Experimental Protocols & Workflows
General Protocol for Colorimetric Susceptibility Testing
-
Prepare Microorganism Inoculum: Culture the microorganism to the desired growth phase and adjust the concentration to a standardized density.
-
Prepare Assay Plate: Add the standardized microbial suspension to the wells of a 96-well microtiter plate.
-
Add Antimicrobial Agent: Add serial dilutions of the antimicrobial agent to the appropriate wells. Include positive (cells with no drug) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C) for a predetermined amount of time to allow for microbial growth and interaction with the antimicrobial agent.
-
Add Colorimetric Reagent: Add the colorimetric reagent (e.g., Resazurin, MTT, XTT, WST-1) to each well.
-
Second Incubation: Incubate the plate for a period sufficient for color development (typically 1-4 hours).[1]
-
Read Plate: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Subtract the background reading from the negative control wells and determine the minimum inhibitory concentration (MIC) or cell viability.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in colorimetric susceptibility testing.
Caption: A troubleshooting decision tree for colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: Can phenol red in my culture medium interfere with the assay?
A1: Yes, phenol red can interfere with colorimetric and fluorometric assays.[2][3] It has its own absorbance spectrum that can overlap with that of the assay's chromogen, leading to high background readings.[11] For fluorescence-based assays, phenol red can increase background fluorescence.[11] It is recommended to use phenol red-free medium during the assay or, at a minimum, to use a "medium only" control to subtract the background absorbance/fluorescence.[2][8]
Q2: How do I optimize the cell number and incubation time for my specific cell type?
A2: The optimal cell density and incubation time will vary between different cell types and their metabolic rates.[7] It is crucial to perform a validation experiment. You can do this by plating a range of cell densities and measuring the signal at different incubation time points (e.g., 1, 2, 4, and 6 hours) to determine the conditions that give a linear response.[8] The goal is to find a cell density and incubation time where the signal is strong but not saturated.[1][12]
Q3: My reagent was accidentally frozen. Can I still use it?
A3: For many commercially available reagents, such as alamarBlue™, if the reagent is frozen, it should be warmed to 37°C and shaken or swirled to ensure all components are completely back in solution before use.[8][9] However, repeated freeze-thaw cycles should be avoided as they can lead to a loss of activity.[7] Always refer to the manufacturer's instructions for specific storage and handling recommendations.
Q4: What is the difference between endpoint and kinetic assays?
A4: An endpoint assay is one where the reaction is stopped after a fixed time point, and a single reading is taken. In contrast, a kinetic assay involves taking multiple readings over a period of time. Some colorimetric reagents, like resazurin, are non-toxic and can be used for kinetic monitoring of cell viability in real-time.[1] This can provide more detailed information about the rate of metabolic activity.
Q5: Can the type of microplate I use affect the results?
A5: Yes, the type of microplate can influence the results, particularly for absorbance readings.[4] It is important to use plates designed for spectrophotometry (clear, flat-bottomed wells). For fluorescence assays, black-walled plates are recommended to reduce well-to-well crosstalk and background fluorescence. Always use the same type of plate for all experiments to ensure consistency.
References
- 1. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. labotaq.com [labotaq.com]
- 6. atcc.org [atcc.org]
- 7. himedialabs.com [himedialabs.com]
- 8. alamarBlue™ Standard Cell Viability Reagent, 25 mL - FAQs [thermofisher.com]
- 9. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. phenol red - Cellculture2 [cellculture2.altervista.org]
- 12. Essential Design Considerations for the Resazurin Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Antimicrobial Susceptibility Testing: Sphaeroplast-Type Culture (STC) Assay vs. Broth Microdilution (BMD)
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of a compound's antimicrobial efficacy is a critical step in infectious disease research and the development of new therapeutic agents. While the broth microdilution (BMD) method is the established gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, specialized assays such as the sphaeroplast-type culture (STC) can provide valuable, specific insights into the mechanism of action, particularly for cell wall-active compounds. This guide offers a detailed comparison of these two methodologies, complete with experimental protocols and data presentation, to assist researchers in selecting the optimal assay for their specific scientific questions.
Principle of the Assays
The fundamental difference between the BMD and STC assays lies in their endpoints. The BMD assay provides a broad measure of antimicrobial activity by assessing the inhibition of bacterial growth. In contrast, the STC assay is a more targeted method that specifically evaluates the impact of a compound on the bacterial cell wall.
Caption: Conceptual overview of the different endpoints measured by BMD and STC assays.
Quantitative Data Comparison
While direct, extensive validation studies comparing MIC values from a dedicated STC assay against the reference BMD method are not widely available in published literature, the principle of sphaeroplast formation is directly linked to the activity of cell wall-targeting antibiotics at their MIC. For such antibiotics, a high degree of concordance is expected. One study investigating sphaeroplast-mediated carbapenem tolerance found 100% essential agreement (MIC values within ±1 doubling dilution) between meropenem MICs determined on standard Mueller-Hinton Agar (MHA) and an osmotically supportive Brain Heart Infusion (BHI+) agar that facilitates sphaeroplast survival for non-carbapenemase-producing isolates.[1]
Below is a representative table illustrating the expected concordance for cell wall-active agents.
| Antibiotic (Class) | Bacterial Strain | Broth Microdilution MIC (µg/mL) | Sphaeroplast-Type Culture (MIC equivalent, µg/mL) | Concordance |
| Meropenem (Carbapenem) | E. coli ATCC 25922 | 0.032 | 0.032 | Essential Agreement |
| Meropenem (Carbapenem) | K. pneumoniae WCM0001 | 0.047 | 0.032 | Essential Agreement |
| Meropenem (Carbapenem) | P. aeruginosa PA14 | 0.25 | 0.25 | Essential Agreement |
| Penicillin (β-lactam) | S. aureus ATCC 29213 | 0.12 | ≤0.12 (sphaeroplasts observed) | Expected High |
| Vancomycin (Glycopeptide) | E. faecalis ATCC 29212 | 2 | 1-2 (sphaeroplasts observed) | Expected High |
Experimental Protocols
Broth Microdilution (BMD) Assay Protocol
The BMD assay is the gold-standard method for quantitative antimicrobial susceptibility testing.
Workflow:
References
Unveiling the Correlation: A Comparative Guide to STC Results and CFU Counts
For researchers and drug development professionals investigating novel cancer therapeutics, understanding the precise impact of a compound on both immediate cell death and long-term proliferative potential is paramount. This guide provides a comparative analysis of two critical assays: the soluble tumor necrosis factor-related apoptosis-inducing ligand (STC) assay for measuring apoptosis and the colony-forming unit (CFU) assay for assessing clonogenic survival. By presenting experimental data and detailed protocols, this document aims to elucidate the correlation between these two methods, offering a comprehensive view of a drug's cytotoxic and cytostatic effects.
Quantitative Comparison of STC-Induced Apoptosis and Inhibition of Colony Formation
The following table summarizes hypothetical, yet representative, data illustrating the dose-dependent effect of a soluble TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) formulation on a cancer cell line. The data demonstrates a clear correlation between the induction of apoptosis, as measured by Annexin V-positive cells, and the reduction in the ability of single cells to form colonies.
| Soluble TRAIL (ng/mL) | Apoptosis (% Annexin V Positive) | Colony Formation Inhibition (%) |
| 0 (Control) | 5.2 ± 1.1 | 0 |
| 10 | 25.8 ± 3.5 | 35.4 ± 4.2 |
| 50 | 65.1 ± 5.8 | 78.9 ± 6.1 |
| 100 | 88.9 ± 4.2 | 95.2 ± 3.7 |
Note: Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Soluble TRAIL (STC) Induced Apoptosis Assay
This protocol details the measurement of apoptosis using flow cytometry following treatment with soluble TRAIL.
1. Cell Preparation and Treatment:
-
Seed cancer cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of soluble TRAIL (e.g., 0, 10, 50, 100 ng/mL).
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
2. Cell Harvesting and Staining:
-
After incubation, collect the culture medium (containing detached apoptotic cells) and wash the adherent cells with PBS.
-
Detach the adherent cells using a gentle cell dissociation solution (e.g., Trypsin-EDTA).
-
Combine the detached cells with the cells from the culture medium and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS and resuspend in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite FITC at 488 nm and detect emission at 530 nm; excite PI and detect emission at >670 nm.
-
Gate on the cell population to exclude debris.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
The total percentage of apoptotic cells is the sum of early and late apoptotic populations.
Colony-Forming Unit (CFU) Assay
This protocol outlines the assessment of long-term cell survival and proliferation after treatment with soluble TRAIL.
1. Cell Treatment:
-
Prepare a single-cell suspension of the cancer cell line.
-
Treat the cells in suspension with various concentrations of soluble TRAIL for a specified duration (e.g., 24 hours).
2. Cell Plating:
-
After treatment, wash the cells with fresh medium to remove the soluble TRAIL.
-
Count the viable cells using a hemocytometer or automated cell counter.
-
Plate a precise number of viable cells (e.g., 500-1000 cells) into 60 mm culture dishes containing fresh, pre-warmed culture medium.
-
Gently swirl the dishes to ensure an even distribution of cells.
3. Incubation and Colony Formation:
-
Incubate the plates undisturbed for 10-14 days at 37°C in a humidified incubator with 5% CO2, allowing colonies to form.
-
Monitor the plates periodically for colony growth.
4. Colony Staining and Counting:
-
After the incubation period, carefully remove the medium from the dishes.
-
Gently wash the colonies with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the fixed colonies with 0.5% crystal violet solution for 15-30 minutes.
-
Wash the dishes with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each dish.
5. Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Calculate the Colony Formation Inhibition (%) as (1 - SF) x 100%.
Visualizing the Mechanism: The TRAIL Signaling Pathway
The following diagram illustrates the extrinsic apoptosis pathway initiated by the binding of soluble TRAIL to its death receptors.
Caption: TRAIL-induced extrinsic apoptosis pathway.
A Comparative Guide: Unveiling the Advantages of 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (INT) Over TTC in Cellular Viability Assays
In the realm of cellular and microbiology research, the accurate assessment of cell viability and metabolic activity is paramount. Tetrazolium salts, such as 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (INT) and the more traditional 2,3,5-Triphenyltetrazolium Chloride (TTC), have become indispensable tools for these evaluations. Both compounds operate on the same fundamental principle: they are reduced by cellular dehydrogenases in metabolically active cells to form intensely colored formazan products. However, emerging evidence and comparative studies highlight several key advantages of INT, positioning it as a potentially superior choice for a range of applications.
This guide provides an objective comparison of INT and TTC, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.
Mechanism of Action: A Tale of Two Tetrazoliums
The utility of both INT and TTC in viability assays stems from their ability to act as electron acceptors. In living cells, enzymes such as dehydrogenases, primarily located in the mitochondria, donate electrons to the tetrazolium salt. This reduction process converts the water-soluble, nearly colorless tetrazolium into a water-insoluble, brightly colored formazan. The intensity of the color produced is directly proportional to the number of viable, metabolically active cells.
While TTC is reduced to a red formazan, INT is reduced to a red-to-purple formazan. This subtle difference in the resulting formazan's chromogenic properties is a precursor to some of INT's significant advantages.
dot graph TD; A[Metabolically Active Cell] -- Dehydrogenase Enzymes --> B{Reduction}; C[INT or TTC(Water-Soluble, Colorless)] --> B; B --> D[Formazan(Water-Insoluble, Colored)]; D --> E[Quantification viaSpectrophotometry];
end end
Caption: General mechanism of tetrazolium salt reduction.
Key Performance Advantages of INT
Comparative studies have demonstrated that INT often outperforms TTC in several critical aspects of cell viability assays.
Enhanced Sensitivity and Precision: One of the most significant advantages of INT is its superior sensitivity and precision compared to TTC.[1][2] In a study comparing the two assays for determining the dehydrogenase activity of flocs, the INT assay was found to be more sensitive and precise.[1] This heightened sensitivity allows for the detection of smaller changes in cell viability and can be particularly advantageous when working with low cell numbers or when subtle cytotoxic effects are being investigated.
Faster Reaction Kinetics: Time is often a critical factor in high-throughput screening and other time-sensitive experiments. While TTC reduction can be a relatively slow process, sometimes requiring lengthy incubation periods of up to 24 hours, INT reduction is often faster.[3][4] This can significantly shorten the overall assay time, increasing throughput and efficiency.
Favorable Redox Potential: The electrochemical properties of INT contribute to its efficiency as an electron acceptor. While specific redox potential values can vary depending on the experimental conditions, the structure of INT is thought to facilitate a more rapid and efficient reduction by cellular dehydrogenases compared to TTC.
Quantitative Data Comparison
To provide a clear overview of the performance differences, the following table summarizes key quantitative parameters for both INT and TTC.
| Parameter | This compound (INT) | 2,3,5-Triphenyltetrazolium Chloride (TTC) |
| Formazan Color | Red to Purple | Red |
| Wavelength of Max Absorbance (λmax) | ~490 nm[5][6][7] | ~485 nm[8] |
| Typical Incubation Time | 1-4 hours[6][9] | Can be up to 24 hours[3][10] |
| Sensitivity | Higher[1][2] | Lower[1][2] |
| Formazan Solubility | Requires solubilization (e.g., DMSO, acidified isopropanol, acetonitrile)[11][12][13] | Requires solubilization (e.g., ethanol, DMSO)[8][14] |
Experimental Protocols
The following are generalized protocols for performing cell viability assays with INT and TTC. It is important to note that these protocols should be optimized for specific cell types and experimental conditions.
INT Cell Viability Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with the test compound at various concentrations and incubate for the desired duration.
-
INT Reagent Preparation: Prepare a stock solution of INT in sterile PBS or serum-free medium. The final concentration in the well should be optimized, but a starting point of 0.2 to 0.5 mg/mL is common.
-
INT Incubation: Add the INT solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully aspirate the medium and add a solubilization agent such as DMSO or acidified isopropanol to each well. Agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 490 nm using a microplate reader.
TTC Cell Viability Assay Protocol
-
Cell Seeding: Plate cells as described for the INT assay.
-
Compound Treatment: Treat the cells with the test compound as described for the INT assay.
-
TTC Reagent Preparation: Prepare a stock solution of TTC in sterile PBS or water. A typical final concentration in the well is 0.5% to 1%.[3][10]
-
TTC Incubation: Add the TTC solution to each well and incubate for an extended period, which can range from a few hours to 24 hours, at 37°C in the dark.[3][8][10]
-
Formazan Solubilization: After incubation, the formazan crystals must be solubilized. This often involves removing the TTC solution and adding an organic solvent like 95% ethanol or DMSO.[8][14]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at approximately 485 nm.[8]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} end
Caption: Comparative experimental workflows for INT and TTC assays.
Conclusion
While both this compound (INT) and 2,3,5-Triphenyltetrazolium Chloride (TTC) are valuable tools for assessing cell viability, the evidence suggests that INT offers distinct advantages in terms of sensitivity, precision, and speed. For researchers engaged in high-throughput screening, drug discovery, and cytotoxicity studies where accuracy and efficiency are paramount, INT presents a compelling alternative to the more traditional TTC. The faster reaction kinetics of INT can significantly streamline experimental workflows, while its enhanced sensitivity allows for more nuanced and reliable data. As with any assay, optimization for specific experimental systems is crucial to achieving the most accurate and reproducible results.
References
- 1. Comparison between INT and TTC assay to determine the dehydrogenase activity of flocs | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,3,5-Triphenyltetrazolium chloride as a novel tool in germicide dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. INT (chemical) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. benchchem.com [benchchem.com]
- 12. A simplified dehydrogenase enzyme assay in contaminated sediment using 2-(p-Iodophenyl)-3(p-nitrophenyl)-5-phenyl tetrazolium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Tetrazolium Reduction Assays for Cell Viability
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability is a critical component of in vitro studies. Tetrazolium reduction assays are a widely adopted colorimetric method for this purpose, offering a balance of simplicity, sensitivity, and high-throughput compatibility. This guide provides an objective comparison of the four most common tetrazolium-based assays: MTT, MTS, XTT, and WST-8, supported by experimental data and detailed protocols to inform the selection of the most suitable assay for your research needs.
The fundamental principle of these assays lies in the enzymatic reduction of a tetrazolium salt by metabolically active cells. This reduction, primarily carried out by NAD(P)H-dependent dehydrogenase enzymes, results in the formation of a colored formazan product. The intensity of this color, quantifiable by a spectrophotometer, is directly proportional to the number of viable cells.
Comparative Analysis of Performance
The choice of a tetrazolium assay often depends on a trade-off between historical precedence, procedural simplicity, sensitivity, and potential for chemical interference. The following table summarizes the key performance characteristics of each assay based on available data.
| Parameter | MTT | MTS | XTT | WST-8 |
| Formazan Solubility | Insoluble (requires solubilization) | Soluble in culture medium | Soluble in culture medium | Highly soluble in culture medium |
| Assay Procedure | Multi-step (reagent addition, incubation, solubilization, reading) | Single-step (reagent addition, incubation, reading) | Single-step (reagent addition, incubation, reading) | Single-step (reagent addition, incubation, reading) |
| Absorbance Max (λmax) | ~570 nm | ~490 nm | ~450 nm (reference ~660 nm) | ~450 nm |
| Incubation Time | 1 - 4 hours | 1 - 4 hours | 2 - 4 hours | 1 - 4 hours |
| Relative Sensitivity | Moderate | Good | High | Very High[1][2][3] |
| Linearity | Good | Good (e.g., 0.9932 for chondrocytes)[4] | Wider range than MTT[5] | Excellent (e.g., 0.9976 for chondrocytes)[4] |
| Reagent Cytotoxicity | Reagent and formazan can be toxic | Reagent can exhibit toxicity over longer incubations[4][6] | Lower toxicity than MTT | Very low toxicity[2][3][4][6] |
| Electron Mediator | Not required | Required (e.g., PES) | Required (e.g., PMS) | Required (e.g., 1-mPMS) |
| Interference | Prone to interference from reducing agents (e.g., antioxidants, phenols) | Can be affected by reducing compounds | Less susceptible to interference than MTT[5] | Generally less interference |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for each of the four key tetrazolium reduction assays. It is important to note that optimal conditions, such as cell seeding density and incubation times, should be determined empirically for each cell line and experimental setup.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and culture overnight.
-
Compound Treatment: Treat cells with the test compound and incubate for the desired duration.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in serum-free medium to a final working concentration of 0.5 mg/mL and add 100 µL to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.
-
Absorbance Reading: Mix gently to ensure complete dissolution of the formazan. Measure the absorbance at approximately 570 nm using a microplate reader.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Prepare the MTS reagent solution containing an electron coupling agent (e.g., phenazine ethosulfate, PES) according to the manufacturer's instructions.
-
Reagent Addition: Add 20 µL of the prepared MTS reagent directly to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The formazan product is soluble in the culture medium.
-
Absorbance Reading: Measure the absorbance at approximately 490 nm.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling agent (e.g., phenazine methosulfate, PMS) immediately before use.
-
Reagent Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The resulting formazan is soluble.
-
Absorbance Reading: Measure the absorbance at approximately 450 nm, with a reference wavelength of around 660 nm to correct for background absorbance.
WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Addition: Add 10 µL of the WST-8 reagent (which typically includes an electron mediator like 1-methoxy PMS) directly to each well containing 100 µL of culture medium.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The highly water-soluble formazan is produced.
-
Absorbance Reading: Measure the absorbance at approximately 450 nm.
Visualizing the Mechanisms and Workflows
To further clarify the principles and procedures of these assays, the following diagrams have been generated using the DOT language.
References
- 1. Comparison of Tetrazolium Salt Assays for Evaluation of Drug Activity against Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. woongbee.com [woongbee.com]
- 4. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a New Antimicrobial: A Comparative Guide to Susceptibility Testing
For researchers, scientists, and drug development professionals, the rigorous validation of a new antimicrobial agent is paramount to its successful development and clinical application. A critical step in this process is determining its efficacy against relevant microorganisms through antimicrobial susceptibility testing (AST). This guide provides a comprehensive comparison of standard AST methods, with a focus on the widely accepted broth microdilution assay, to aid in the validation of novel antimicrobial compounds. Experimental data is presented to illustrate the comparative performance of these methods.
Comparison of Antimicrobial Susceptibility Testing Methods
The selection of an appropriate AST method is crucial for obtaining accurate and reproducible data on an antimicrobial's potency. The choice often depends on the specific research question, the characteristics of the antimicrobial agent, and the required throughput. Below is a comparison of common AST methods.
| Method | Principle | Advantages | Disadvantages | Throughput | Quantitative/Qualitative |
| Broth Microdilution | Serial dilution of the antimicrobial in a liquid growth medium in a microtiter plate to determine the Minimum Inhibitory Concentration (MIC).[1] | Gold standard for MIC determination, high throughput, allows for testing of multiple antimicrobials simultaneously.[1] | Can be labor-intensive if not automated, requires specialized equipment for reading results. | High | Quantitative (MIC) |
| Agar Disk Diffusion (Kirby-Bauer) | A paper disk impregnated with a specific concentration of the antimicrobial is placed on an agar plate inoculated with the test microorganism. The diameter of the zone of inhibition is measured. | Simple, low cost, widely used for routine testing. | Provides qualitative results (susceptible, intermediate, resistant), results can be influenced by drug diffusion rates. | Moderate | Qualitative |
| Agar Well Diffusion | Similar to disk diffusion, but the antimicrobial is placed in a well cut into the agar. | Can accommodate liquid samples and larger volumes of the antimicrobial agent. | Similar limitations to disk diffusion regarding drug diffusion. | Moderate | Qualitative |
| Time-Kill Kinetic Assay | Measures the rate of bacterial killing by an antimicrobial agent over time.[2][3] | Provides dynamic information on bactericidal or bacteriostatic activity.[2] | Labor-intensive, lower throughput. | Low | Quantitative (Rate of killing) |
| Automated Systems (e.g., Vitek, MicroScan) | Utilize automated instrumentation for incubation, reading, and interpretation of AST results, often based on broth microdilution or chromogenic substrates.[4][5] | High throughput, standardized, reduced hands-on time.[4] | High initial equipment cost, may have limitations in testing novel compounds.[4] | Very High | Quantitative (MIC) |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validity of AST results.
Broth Microdilution Assay Protocol
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
Materials:
-
Test antimicrobial agent
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test microorganism (e.g., Staphylococcus aureus ATCC 29213)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Prepare Inoculum: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Prepare Antimicrobial Dilutions: Perform serial two-fold dilutions of the new antimicrobial agent in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (no antimicrobial) and a negative control (no bacteria) on each plate.
-
Incubation: Incubate the plate at 35°C for 18-24 hours.
-
Read Results: Determine the MIC by visually identifying the lowest concentration of the antimicrobial that completely inhibits bacterial growth (no turbidity). Alternatively, a spectrophotometer can be used to measure absorbance at 600 nm.
Agar Disk Diffusion (Kirby-Bauer) Protocol
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Paper disks (6 mm diameter) impregnated with a known concentration of the new antimicrobial
-
Test microorganism
-
Forceps
-
Incubator (35°C)
Procedure:
-
Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.
-
Inoculate Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Apply Disks: Aseptically apply the antimicrobial-impregnated disks to the surface of the agar using sterile forceps. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C for 18-24 hours.
-
Read Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established breakpoint criteria.
Visualizing Experimental Workflows and Antimicrobial Action
Diagrams can effectively illustrate complex experimental processes and biological pathways.
Caption: Workflow for Broth Microdilution Assay.
Many antimicrobial agents function by disrupting critical bacterial signaling pathways. Quorum sensing is one such pathway that regulates virulence and biofilm formation in many bacteria.[6][7] A new antimicrobial might be designed to interfere with this process.
Caption: Inhibition of Quorum Sensing Pathway.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of five commonly used automated susceptibility testing methods for accuracy in the China Antimicrobial Resistance Surveillance System (CARSS) hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of an Automated System with Conventional Identification and Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Soluble Tetrazolium Compound (STC) Assays and Other Viability Indicators
This guide provides a detailed comparison of soluble tetrazolium compound (STC) assays with other common methods for assessing cell viability. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance, protocols, and underlying principles of these assays, supported by experimental data.
Introduction to Cell Viability Assays
Measuring cell viability is a cornerstone of cellular and molecular biology, crucial for cytotoxicity testing, drug screening, and assessing cell proliferation. A variety of assays are available, each with its own advantages and limitations. This guide focuses on comparing STC assays, such as XTT and WST-8, with the traditional MTT assay and the trypan blue exclusion method.
The principle behind tetrazolium-based assays is the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. In contrast, the trypan blue assay is a dye exclusion method that identifies cells with compromised membrane integrity.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of different cell viability assays based on comparative studies.
| Parameter | MTT Assay | XTT Assay | WST-8 Assay | Trypan Blue Exclusion |
| Principle | Enzymatic reduction of tetrazolium salt | Enzymatic reduction of tetrazolium salt | Enzymatic reduction of tetrazolium salt | Dye exclusion by intact cell membranes |
| Product | Insoluble formazan (requires solubilization) | Soluble formazan | Soluble formazan | Stained (non-viable) and unstained (viable) cells |
| Sensitivity | Good | High | Very High | Lower, dependent on cell concentration |
| Linearity | Good | Excellent | Excellent | Moderate |
| Toxicity | Reagent can be toxic to cells | Low toxicity | Very low toxicity, allowing for kinetic studies | Minimal, but requires cell harvesting |
| Protocol Steps | Multi-step (requires solubilization) | Single-step | Single-step | Multi-step (requires cell counting) |
| Incubation Time | 1-4 hours | 2-4 hours | 1-4 hours | Minutes |
| Endpoint | Colorimetric (OD at ~570 nm) | Colorimetric (OD at ~450 nm) | Colorimetric (OD at ~450 nm) | Microscopic cell counting |
Experimental Methodologies
Below are the detailed protocols for the key viability assays discussed.
1. MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the test compound and incubate for the desired period.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. XTT Assay Protocol
-
Cell Seeding and Treatment: Follow the same steps 1 and 2 as the MTT assay.
-
Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
3. WST-8 Assay Protocol
-
Cell Seeding and Treatment: Follow the same steps 1 and 2 as the MTT assay.
-
WST-8 Addition: Add 10 µL of the WST-8 reagent (e.g., CCK-8) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
4. Trypan Blue Exclusion Assay Protocol
-
Cell Preparation: Prepare a single-cell suspension from the culture plate by trypsinization.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Cell Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.
Visualizing Assay Principles and Workflows
The following diagrams illustrate the underlying mechanisms of the different viability assays and a typical experimental workflow.
A Comparative Guide to Tetrazolium-Based Assays: Spotlight on 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride in Mycobacterial Susceptibility Testing
For researchers and professionals in drug development and microbiology, the selection of an appropriate assay for determining cell viability and antimicrobial susceptibility is paramount. Tetrazolium salts have emerged as a cornerstone for these colorimetric assays, offering a straightforward and quantifiable measure of cellular metabolic activity. This guide provides a comparative overview of various tetrazolium-based assays, with a special focus on the applications of 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (STC) in the realm of mycobacterial susceptibility testing.
Principle of Tetrazolium Salt Reduction
Tetrazolium salts are water-soluble compounds that are reduced by cellular dehydrogenases and reductases in metabolically active cells to form intensely colored, water-insoluble (in the case of MTT) or water-soluble (in the case of XTT, WST-8, and the formazan from STC after solubilization) formazan products. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.
Navigating Cell Viability: A Comparative Guide to the 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (TTZ) Assay and its Alternatives
For researchers, scientists, and drug development professionals, accurately assessing cell viability is a cornerstone of preclinical research. The 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride (TTZ) assay, a member of the tetrazolium salt family of reagents, offers a colorimetric method for this purpose. However, a thorough understanding of its limitations is crucial for the robust interpretation of experimental data. This guide provides a comprehensive comparison of the TTZ assay with other widely used cell viability assays, supported by experimental principles and detailed protocols.
The fundamental principle of the TTZ assay, like other tetrazolium-based assays, lies in the metabolic activity of viable cells. Cellular dehydrogenases, primarily located in the mitochondria, reduce the water-soluble yellow tetrazolium salt (TTZ) to a water-insoluble, red-colored formazan product. The intensity of the resulting color, quantifiable by spectrophotometry, is directly proportional to the number of metabolically active, and therefore viable, cells.
Unveiling the Limitations: A Head-to-Head Comparison
While the TTZ assay provides a straightforward method for assessing cell viability, it is not without its drawbacks. A critical evaluation of its performance against alternative methods reveals several key limitations that researchers must consider.
Table 1: Quantitative Comparison of Common Cell Viability Assays
| Assay | Principle | Formazan Solubility | Key Advantages | Key Limitations |
| TTZ | Enzymatic reduction of tetrazolium salt | Insoluble | Cost-effective, easy to read in some applications.[1] | Requires a solubilization step, potential for chemical interference, reflects metabolic activity which may not always correlate with cell number, limited data in mammalian cell culture. |
| MTT | Enzymatic reduction of tetrazolium salt | Insoluble | Widely used and well-documented, cost-effective. | Requires a solubilization step which can introduce errors, formazan crystals can be toxic, susceptible to interference from reducing agents.[2][3] |
| XTT | Enzymatic reduction of tetrazolium salt | Soluble | No solubilization step required, higher sensitivity than MTT in some cases.[4] | Can be more expensive than MTT, susceptible to interference from superoxide.[5] |
| WST-1 | Enzymatic reduction of tetrazolium salt | Soluble | No solubilization step required, stable formazan product. | Can be more expensive than MTT. |
| Resazurin (alamarBlue) | Reduction of resazurin to fluorescent resorufin | Soluble | Highly sensitive, non-toxic to cells allowing for kinetic studies, can be measured by fluorescence or absorbance. | Potential for interference from compounds that absorb light at similar wavelengths. |
| ATP-Based Assays | Quantification of intracellular ATP | N/A | Highly sensitive, rapid, reflects cell number directly rather than just metabolic activity. | Requires cell lysis, ATP levels can fluctuate with metabolic state. |
Key Limitations of the TTZ Assay in Detail
The primary limitations of the TTZ assay are intrinsically linked to its nature as a tetrazolium salt that forms an insoluble formazan product.
-
Insolubility of Formazan: Similar to the widely used MTT assay, the formazan crystals produced by the reduction of TTZ are not soluble in aqueous culture medium.[6] This necessitates an additional solubilization step, typically involving the use of organic solvents like dimethyl sulfoxide (DMSO) or acidified isopropanol. This step not only adds to the workload and potential for error but can also lead to the dissolution of cellular components that may interfere with the absorbance reading.
-
Dependence on Metabolic Activity: The TTZ assay, like all tetrazolium-based assays, measures the metabolic activity of a cell population. While this is often a good proxy for cell viability, it's crucial to remember that various factors can influence cellular metabolism without directly affecting cell number. For instance, certain drugs or experimental conditions might alter mitochondrial activity, leading to an over- or underestimation of cell viability.
-
Chemical Interference: The reduction of TTZ is a chemical reaction that can be influenced by compounds other than cellular dehydrogenases. Reducing agents present in the test compounds or even in the cell culture medium can directly reduce TTZ, leading to false-positive results. Conversely, compounds that inhibit dehydrogenase activity without being cytotoxic can lead to false-negative results.
-
Limited Data in Mammalian Cell Culture: While the TTZ assay (often referred to as STC in microbiological literature) is well-documented for antimicrobial and antifungal susceptibility testing, there is a comparative scarcity of studies utilizing it for cytotoxicity and cell viability assessment in mammalian cell lines for drug discovery purposes.[1][7][8][9] This lack of extensive validation in this specific context makes it harder to predict its behavior and potential interferences compared to more established assays like MTT or XTT.
Experimental Protocols
To facilitate a practical understanding, detailed methodologies for the TTZ assay and a common alternative, the MTT assay, are provided below.
This compound (TTZ) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with the test compounds at various concentrations and incubate for the desired exposure time.
-
TTZ Reagent Preparation: Prepare a stock solution of TTZ in phosphate-buffered saline (PBS) and filter-sterilize.
-
Incubation with TTZ: Remove the culture medium from the wells and add the TTZ solution (final concentration typically 0.5 mg/mL). Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Formazan Solubilization: After incubation, carefully remove the TTZ solution. Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 540 nm using a microplate reader.
MTT Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the TTZ assay.
-
MTT Reagent Preparation: Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS and filter-sterilize.
-
Incubation with MTT: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.
Visualizing the Workflow and Comparisons
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, experimental workflow, and a logical comparison of the assays.
Figure 1: TTZ reduction pathway in a viable cell.
Figure 2: Comparison of experimental workflows.
Figure 3: Logical comparison of assay limitations.
Conclusion: Making an Informed Choice
The this compound assay offers a viable, cost-effective option for assessing cell viability, particularly in microbiological applications. However, for researchers in drug development and toxicology working with mammalian cells, a careful consideration of its limitations is paramount. The requirement for a formazan solubilization step and its reliance on metabolic activity are significant factors that can influence data accuracy and interpretation.
For high-throughput screening and studies where subtle changes in viability need to be detected, assays with soluble formazan products (XTT, WST-1) or those based on different principles, such as resazurin or ATP-based assays, may offer superior performance in terms of simplicity, sensitivity, and amenability to automation. Ultimately, the choice of assay should be guided by the specific experimental context, the nature of the test compounds, and the resources available, with a clear understanding of the inherent limitations of the selected method.
References
- 1. Evaluation of the broth microdilution method using 2,3-diphenyl-5-thienyl-(2)-tetrazolium chloride for rapidly growing mycobacteria susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the limitations of colorimetric assays of cell viability and cytotoxicity? | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of a Colorimetric Antifungal Susceptibility Test by Using 2,3-Diphenyl-5-Thienyl-(2)-Tetrazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Studies on earlier detection of mycobacterial growth by application of STC (2,3-diphenyl-5-thienyl-(2)-tetrazolium chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clarithromycin susceptibility testing of Mycobacterium avium complex using 2,3-diphenyl-5-thienyl-(2)-tetrazolium chloride microplate assay with Middlebrook 7H9 broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe disposal of laboratory chemicals is paramount. This guide provides a detailed protocol for the proper disposal of 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride, a chemical utilized in various research applications. While some safety data sheets (SDS) classify this specific compound as not hazardous under OSHA and other regulations, it is best practice to handle it with the care afforded to potentially hazardous materials, given that similar tetrazolium salts are classified as flammable and irritants.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This is a critical step in minimizing any potential exposure and ensuring laboratory safety.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety glasses with side shields or goggles.[1] |
| Hand Protection | Protective gloves.[1] |
| Skin and Body Protection | Protective clothing.[1] |
| Respiratory Protection | If dust is generated, a NIOSH/MSHA approved respirator should be worn.[1] |
Handle the chemical in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust.[1] Avoid creating dust during handling and disposal.[1] In case of accidental spills, cover the powder with a plastic sheet to minimize spreading, then mechanically take it up into an appropriate container for disposal.[1]
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for maintaining a safe laboratory environment and complying with regulations. Disposal should always be in accordance with applicable regional, national, and local laws and regulations.[1]
-
Containerization : Place the waste this compound in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Labeling : The container must be clearly labeled with the full chemical name: "Waste this compound". Include any hazard symbols that may be required by your local regulations.
-
Storage : Store the sealed waste container in a designated, well-ventilated, and cool area away from incompatible materials such as strong oxidizing agents.[1]
-
Waste Collection : Arrange for collection by a licensed hazardous waste disposal company. Provide them with the complete SDS for the chemical.
-
Documentation : Maintain a record of the disposal, including the date, quantity, and the name of the disposal company.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocols Cited
This guidance is based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS) for this compound and similar tetrazolium compounds. The primary experimental protocol is the safe handling and disposal of chemical waste as outlined by regulatory bodies and chemical manufacturers. No specific laboratory experiments involving this compound are detailed here; the focus is solely on its proper disposal.
References
Essential Safety and Operational Guidance for 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of 2,3-Diphenyl-5-(2-thienyl)tetrazolium Chloride.
This document provides immediate, essential safety and logistical information for the laboratory use of this compound (CAS No. 38800-20-3). Adherence to these guidelines is crucial for ensuring a safe research environment.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) and OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2][3][4] However, standard laboratory safety protocols should always be observed. It is important to distinguish this compound from the hazardous 2,3,5-Triphenyltetrazolium chloride (TTC).
Key Safety Data Summary
| Parameter | Information |
| GHS Classification | Not a hazardous substance or mixture[2][3] |
| Signal Word | None required[3][4] |
| Hazard Statements | None required[3][4] |
| Acute Toxicity | Unknown[1] |
| Chemical Stability | Stable under recommended storage conditions[1] |
| Incompatible Materials | Strong oxidizing agents[1] |
| Hazardous Decomposition | May produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen sulfide, and phosgene upon thermal decomposition.[1] |
Personal Protective Equipment (PPE)
While not classified as hazardous, adherence to good laboratory practice necessitates the use of appropriate PPE to minimize any potential for exposure.
Recommended Personal Protective Equipment
| Protection Type | Specific Requirement | Standard/Comment |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Standard laboratory coat and chemical-resistant gloves (e.g., nitrile). | Protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | If dust is generated and exposure limits are exceeded, a NIOSH/MSHA approved respirator should be worn.[1] |
| Hand Protection | Wear protective gloves. | Wash hands thoroughly after handling. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and regulatory compliance.
Handling and Storage
-
Engineering Controls : Work in a well-ventilated area. Use of a fume hood is recommended when handling powders to avoid dust generation.[3] Eyewash stations and safety showers should be readily available.[1]
-
Safe Handling Practices : Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.
-
Storage Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Protect from direct sunlight and extreme temperatures.[1]
Spill Management
-
Containment : Prevent further leakage or spillage if it is safe to do so.[1]
-
Cleanup : For a powder spill, cover with a plastic sheet to minimize spreading.[1] Use personal protective equipment.[1] Mechanically take up the spill and place it in appropriate containers for disposal.[1] Avoid creating dust.[1]
-
Decontamination : Clean the contaminated surface thoroughly.[1]
Disposal Plan
-
Waste Disposal : Dispose of waste in accordance with all applicable regional, national, and local laws and regulations.[1] Do not allow the product to enter drains.
-
Contaminated Packaging : Do not reuse empty containers.[1] Dispose of them in the same manner as the product itself.
Experimental Protocols
This compound is utilized as a redox indicator in various assays, notably in microbiology for susceptibility testing. It changes from colorless to a colored formazan in the presence of metabolically active cells.
Generalized Protocol: Broth Microdilution Susceptibility Assay
The following is a generalized protocol for a colorimetric broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against mycobacteria. This protocol is for informational purposes and should be adapted and validated for specific experimental needs.
-
Preparation of Reagents :
-
Prepare a stock solution of this compound in sterile distilled water.
-
Prepare serial dilutions of the antimicrobial agent to be tested in appropriate broth medium (e.g., Middlebrook 7H9) in a 96-well microplate.
-
-
Inoculum Preparation :
-
Prepare a standardized inoculum of the test microorganism according to established protocols (e.g., CLSI guidelines).
-
-
Inoculation :
-
Inoculate each well of the microplate containing the antimicrobial dilutions with the prepared bacterial suspension. Include positive (no antimicrobial) and negative (no inoculum) control wells.
-
-
Incubation :
-
Incubate the microplate under appropriate conditions (temperature, time) for the specific microorganism being tested.
-
-
Addition of Indicator :
-
Following incubation, add the this compound solution to each well.
-
Re-incubate for a sufficient period to allow for color development in wells with viable bacteria.
-
-
Reading Results :
-
The MIC is determined as the lowest concentration of the antimicrobial agent that prevents the color change of the indicator, indicating inhibition of microbial growth. The color change (or lack thereof) can be assessed visually or spectrophotometrically.
-
References
- 1. research.wayne.edu [research.wayne.edu]
- 2. Lab Chemical Storage Flowchart | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the broth microdilution method using 2,3-diphenyl-5-thienyl-(2)-tetrazolium chloride for rapidly growing mycobacteria susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
